2"-O-beta-L-galactopyranosylorientin
Beschreibung
Eigenschaften
IUPAC Name |
8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFHNKJGBCSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Natural Sources, Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin, a natural compound of interest for its therapeutic potential. It details its primary botanical sources, distribution within these plants, and its mechanism of action in inflammatory processes. This guide synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support further research and development.
Introduction and Chemical Profile
2”-O-beta-L-galactopyranosylorientin, also known as Orientin-2”-O-β-L-galactoside, is a flavone (B191248) C-glycoside. It is structurally characterized by an orientin (B1677486) (luteolin-8-C-glucoside) core with a beta-L-galactopyranosyl moiety attached at the 2” position of the glucose sugar. This compound has garnered scientific attention primarily for its significant anti-inflammatory properties.
Chemical Synonyms:
-
Orientin-2”-O-β-L-galactoside
-
2''-O-β-L-Galorientin
Natural Sources and Distribution
2”-O-beta-L-galactopyranosylorientin has been isolated from a select number of plant species, primarily within the Ranunculaceae and Poaceae families. The distribution of the compound appears to be tissue-specific.
-
Trollius chinensis Bunge (Golden Queen): This compound is prominently found in the flowers of Trollius chinensis, a plant used in traditional Chinese medicine.[1] The flowers, often referred to as "Flos Trollii," are the primary source for extraction.[2]
-
Trollius ledebouri Reichb.: Similar to its relative, the flowers of Trollius ledebouri also serve as a natural source for this flavonoid.
-
Lophatherum gracile Brongn. (Slender Bamboo Grass): 2”-O-beta-L-galactopyranosylorientin has been identified in the leaves of this perennial grass.[3][4][5]
Quantitative Analysis of Related Flavonoids
While specific quantitative data for 2”-O-beta-L-galactopyranosylorientin is not widely published, studies on the flavonoid content of its source plants provide valuable context. The following table summarizes the content of the parent compound, orientin, and its isomer, isoorientin, in Lophatherum gracile from various habitats, as determined by RP-HPLC. This data indicates the potential yield range for related C-glycosides from this source.
| Plant Source | Compound | Content Range (mg/g) | Average Content (mg/g) |
| Lophatherum gracile | Orientin | 0.35 - 1.21 | 0.78 |
| Lophatherum gracile | Isoorientin | 0.29 - 1.05 | 0.67 |
| Data derived from a study on L. gracile from different habitats. |
Biological Activity and Signaling Pathways
The primary biological activity attributed to 2”-O-beta-L-galactopyranosylorientin is its anti-inflammatory and neuroprotective effect.[1] It has been shown to be effective in mitigating the inflammatory response in microglia and macrophages stimulated by lipopolysaccharide (LPS).[1][3]
Mechanism of Action: The compound exerts its anti-inflammatory effects through a multi-pathway mechanism:
-
Inhibition of Pro-inflammatory Mediators: It significantly decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3]
-
Suppression of NF-κB and ERK Pathways: It inhibits the LPS-induced activation of Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) signaling pathways, both of which are crucial for the transcription of pro-inflammatory genes.[1]
-
Activation of the NRF2/HO-1 Antioxidant Pathway: The compound reduces LPS-induced reactive oxygen species (ROS) generation by activating the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress.[1]
Experimental Protocols
The isolation and purification of 2”-O-beta-L-galactopyranosylorientin and related flavonoid glycosides from their natural sources involve multi-step extraction and chromatographic techniques.
General Extraction from Plant Material
-
Maceration: The dried and powdered plant material (e.g., flowers of Trollius species) is extracted with a solvent. A mixture of ethanol (B145695) and water (e.g., 70-80% ethanol) is commonly used for flavonoid glycosides. The extraction is typically performed at room temperature for several hours to days or under reflux.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification Protocol using HSCCC
A representative protocol for isolating flavonoid glycosides like orientin from Trollius ledebouri involves High-Speed Counter-Current Chromatography (HSCCC).
-
Sample Preparation: 500 mg of the crude extract is dissolved in a mixture of the upper and lower phases of the selected solvent system.
-
HSCCC System:
-
Solvent System: A two-phase system of ethyl acetate-n-butanol-water (2:1:3, v/v/v) is prepared. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
Operation: The multilayer coil column is filled with the stationary phase. The apparatus is then rotated at a high speed (e.g., 850 rpm) while the mobile phase is pumped into the column at a specific flow rate.
-
Stepwise Elution: A stepwise gradient can be employed. For example, an initial flow rate of 1.5 ml/min for 190 minutes, followed by an increase to 2.5 ml/min to expedite the elution of more retained compounds.
-
-
Fraction Collection: The effluent is monitored (e.g., at 254 nm), and fractions are collected based on the chromatogram.
-
Purity Analysis: The purity of the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).
Semi-Preparative HPLC for Final Purification
Fractions that are not sufficiently pure (>97%) can be further purified using semi-preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is employed.
-
Detection: UV detection at a wavelength suitable for flavonoids (e.g., 340-350 nm) is used.
-
Final Analysis: The structure and identity of the purified compound are confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
2”-O-beta-L-galactopyranosylorientin is a promising natural product with well-defined anti-inflammatory properties. Its presence in readily available medicinal plants like Trollius chinensis and Lophatherum gracile makes it an accessible target for phytochemical investigation. The detailed mechanisms of action and established protocols for its isolation provide a solid foundation for researchers and drug development professionals to explore its full therapeutic potential in inflammatory and neurodegenerative diseases. Further quantitative studies across different geographical locations and harvesting times are warranted to optimize its sourcing for future applications.
References
- 1. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Simultaneous determination of four glycosylflavones from Lophatherum gracile by RP-HPLC]. | Chemsrc [chemsrc.com]
- 4. Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Investigating anti-neuroinflammatory mechanism of orientin in lipopolysaccharide-induced BV2 microglia cells | Semantic Scholar [semanticscholar.org]
The Biosynthesis of C-glycosylflavonoids in Trollius Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of C-glycosylflavonoids in Trollius species, commonly known as globeflowers. These compounds are of significant interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. This document details the enzymatic steps, key intermediates, and the genetic basis for their production, with a focus on providing actionable data and methodologies for research and development.
Core Biosynthetic Pathway
The biosynthesis of C-glycosylflavonoids in Trollius follows the general flavonoid pathway for the formation of the flavone (B191248) core, followed by a crucial C-glycosylation step catalyzed by a specific C-glycosyltransferase. The pathway begins with precursors from the phenylpropanoid and acetate (B1210297) pathways, leading to the formation of a chalcone (B49325) intermediate, which is then isomerized to a flavanone. Subsequent enzymatic modifications yield the flavone aglycones, which are the substrates for C-glycosylation.
A key enzyme identified in Trollius chinensis is TcCGT1 , a promiscuous C-glycosyltransferase responsible for the regio-specific 8-C-glycosylation of various flavones.[1][2] This enzyme transfers a glucose moiety from UDP-glucose to the C-8 position of the flavone A-ring, forming a stable carbon-carbon bond that is resistant to enzymatic and acidic hydrolysis.[3]
Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of prevalent C-glycosylflavonoids like orientin (B1677486) and vitexin (B1683572) in Trollius species.
Quantitative Data on C-glycosylflavonoids in Trollius
Several studies have quantified the major C-glycosylflavonoids, orientin and vitexin, in different Trollius species. The concentrations can vary depending on the species, extraction method, and environmental conditions.
| Species | Compound | Concentration (%) | Method | Reference |
| Trollius ledebourii | Orientin | 1.90 | HPLC | [4] |
| Trollius ledebourii | Vitexin | 0.46 | HPLC | [4] |
| Trollius chinensis | Vitexin | 1.08 - 1.25 | UAE-HPLC | [5] |
| Trollius chinensis | Orientin | 0.53 - 0.62 | UAE-HPLC | [5] |
| Trollius chinensis | Vitexin | 0.89 | HRE-HPLC | [5] |
| Trollius chinensis | Orientin | 0.52 | HRE-HPLC | [5] |
Abbreviations: HPLC: High-Performance Liquid Chromatography; UAE: Ultrasonic-Assisted Extraction; HRE: Heat-Reflux Extraction.
Key Enzyme: Trollius chinensis C-glycosyltransferase (TcCGT1)
The enzyme TcCGT1 is a pivotal discovery in understanding C-glycosylflavonoid biosynthesis in Trollius. It exhibits remarkable catalytic promiscuity, efficiently catalyzing the 8-C-glycosylation of a wide range of flavones and other flavonoids.[2][6] The crystal structure of TcCGT1 has been resolved, revealing a spacious substrate-binding pocket that accounts for its broad substrate specificity.[2] This structural information provides a basis for protein engineering to create novel biocatalysts for the synthesis of diverse C-glycosides.
Experimental Protocols
This section outlines the typical methodologies employed in the study of C-glycosylflavonoids in Trollius, based on published research.
Flavonoid Extraction and Quantification
A common workflow for the extraction and analysis of C-glycosylflavonoids is depicted below.
Detailed Protocol for HPLC Analysis: [4][5]
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a small percentage of acid, e.g., 0.1% acetic acid) is typically used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set at a wavelength around 340-350 nm for flavones. Mass Spectrometry (MS) is used for structural confirmation.
-
Quantification: Based on a calibration curve generated from authentic standards of orientin and vitexin.
C-glycosyltransferase (CGT) Characterization
The characterization of enzymes like TcCGT1 involves several key steps from gene identification to functional analysis.
Protocol for in vitro Enzyme Assay: [2]
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the purified recombinant TcCGT1 enzyme, the flavonoid substrate (e.g., luteolin or apigenin), and the sugar donor (UDP-glucose).
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 30-40°C) for a specific duration.
-
Termination: Stop the reaction by adding an organic solvent like methanol.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein and analyze the supernatant by HPLC or LC-MS to identify and quantify the C-glycosylated product.
Conclusion and Future Directions
The identification and characterization of the C-glycosyltransferase TcCGT1 in Trollius chinensis has significantly advanced our understanding of C-glycosylflavonoid biosynthesis.[2] The promiscuous nature of this enzyme opens up possibilities for biocatalytic production of a wide array of C-glycosides for pharmaceutical applications. Future research should focus on elucidating the complete set of genes involved in the upstream flavonoid pathway in Trollius, understanding the regulatory mechanisms that control the flux towards C-glycosylflavonoid production, and exploring the potential of TcCGT1 in metabolic engineering approaches to produce novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and Structural Characterization of a Promiscuous C-Glycosyltransferase from Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flavonoid di-C-glucosylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Enzymatic Synthesis of 2”-O-β-L-galactopyranosylorientin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enzymatic Glycosylation of Flavonoids
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Glycosylation, the enzymatic attachment of sugar moieties to the flavonoid backbone, plays a crucial role in modulating their physicochemical properties, such as water solubility, stability, and bioavailability.[4][5]
Enzymatic synthesis offers a green and highly regioselective alternative to chemical glycosylation methods.[6] Two primary enzyme classes are employed for this purpose:
-
Glycosyltransferases (GTs): These enzymes, particularly UDP-glycosyltransferases (UGTs), catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor (e.g., UDP-galactose) to the flavonoid acceptor.[7][8] While highly specific, identifying a native or engineered GT with the desired 2”-O-galactosylation activity for orientin (B1677486) can be challenging.[9]
-
Glycoside Hydrolases (GHs): Certain glycoside hydrolases, such as β-galactosidases, can be utilized for their reverse hydrolytic or transglycosylation activity.[10][11] In the presence of a suitable acceptor molecule (orientin) and a galactose donor (e.g., lactose), these enzymes can catalyze the transfer of a galactose unit to the acceptor, forming a new glycosidic bond.[3][11]
This guide will focus on a proposed transgalactosylation strategy using β-galactosidase for the synthesis of 2”-O-β-L-galactopyranosylorientin.
Proposed Enzymatic Synthesis Strategy
The proposed synthesis of 2”-O-β-L-galactopyranosylorientin involves a one-step transgalactosylation reaction catalyzed by β-galactosidase. Orientin will serve as the galactose acceptor, and a readily available and cost-effective galactose donor, such as lactose (B1674315), will be used. The enzyme will catalyze the transfer of a galactose molecule from lactose to the 2”-hydroxyl group of the glucose moiety of orientin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Local Differentiation of Sugar Donor Specificity of Flavonoid Glycosyltransferase in Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2"-O-beta-L-galactopyranosylorientin: Properties, Protocols, and Biological Interactions
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: 2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside, a class of natural products known for their diverse biological activities. This compound has been isolated from plant sources such as Trollius chinensis and Lophatherum gracile[1][2]. Structurally, it is characterized by a galactopyranosyl moiety attached to the 2" position of the glucose unit of orientin (B1677486). Recent studies have highlighted its anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its study, and visualizations of its interactions with biological pathways.
Core Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [3] |
| Synonyms | Orientin 2''-O-β-L-galactoside, 2''-O-β-L-Galorientin | [1][4] |
| CAS Number | 861691-37-4 | [1][2][3] |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1][2][3] |
| Molecular Weight | 610.5 g/mol (also reported as 610.52 g/mol ) | [3][5][6] |
| Appearance | Solid | [1] |
| Purity | ≥95% (HPLC), ≥98% (HPLC), >99% (HPLC) | [1][2][5] |
| Solubility | Soluble in DMSO (27.5 mg/mL (45.04 mM)) | [1][4] |
| Storage | Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month. | [2][5] |
| Stability | ≥ 4 years (solid form at -20°C) | [1] |
| Botanical Source | Trollius chinensis, Lophatherum gracile Brongn. | [1][2][3][4][5] |
Experimental Protocols
This section details the methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification
The isolation of this compound from its natural sources typically involves chromatographic techniques. While a specific protocol for this exact compound is not detailed in the provided results, a general method for isolating flavonoids from Trollius chinensis and Lophatherum gracile can be described.
a. Extraction:
-
The dried and powdered plant material (e.g., flowers of Trollius chinensis or leaves of Lophatherum gracile) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.
-
The extraction is repeated multiple times to ensure a high yield.
-
The extracts are then combined and concentrated under reduced pressure to obtain a crude extract.
b. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The flavonoid glycosides, being polar, are typically enriched in the ethyl acetate and n-butanol fractions.
c. Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography on silica (B1680970) gel or other suitable stationary phases.
-
Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing the target compound are combined and further purified by preparative HPLC or high-speed counter-current chromatography to yield pure this compound[7].
Structural Characterization
The structure of the isolated compound is confirmed using a combination of spectroscopic methods.
a. Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to elucidate the structure.
-
The chemical shifts and coupling constants of the protons provide information about the aromatic and sugar moieties.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons and to determine the attachment points of the sugar units.
In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS)[1].
a. Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂[8].
b. Nitric Oxide (NO) Production Assay (Griess Assay):
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL[9].
-
The cells are pre-treated with various concentrations of this compound (e.g., 100 to 200 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours[1][9][10].
-
After incubation, the cell culture supernatant is collected.
-
50 µL of the supernatant is mixed with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[9][11].
-
The absorbance is measured at 540-546 nm using a microplate reader[9][11].
-
The concentration of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.
c. Cytokine (TNF-α and IL-6) Measurement (ELISA):
-
RAW 264.7 cells are seeded and treated with the compound and LPS as described for the NO assay[12].
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions[12][13][14].
d. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed.
-
After treatment with the compound and LPS, MTT solution is added to the cells and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 540 nm[11].
Multidrug Resistance Protein 2 (MRP2) Substrate Assay
This compound has been identified as a substrate of the multidrug resistance protein 2 (MRP2)[6][15]. The following vesicular transport assay can be used to confirm this interaction.
a. Preparation of MRP2-expressing Membrane Vesicles:
-
Inside-out membrane vesicles are prepared from Sf9 insect cells or other suitable expression systems that have been engineered to overexpress human MRP2[16].
b. Vesicular Transport Assay:
-
The membrane vesicles are incubated with a known fluorescent or radiolabeled MRP2 substrate (e.g., 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) or ³H-Estradiol-17β-glucuronide) in the presence and absence of ATP[16][17].
-
To test if this compound is a substrate, a competition experiment is performed where the vesicles are incubated with the labeled substrate and varying concentrations of the test compound.
-
The reaction is initiated by the addition of ATP and incubated for a specific time at 37°C.
-
The reaction is stopped by the addition of an ice-cold stop solution, and the mixture is rapidly filtered through a filter plate that retains the vesicles.
-
The amount of labeled substrate trapped inside the vesicles is quantified using a fluorescence plate reader or a scintillation counter.
-
A reduction in the transport of the known substrate in the presence of this compound indicates that it is a substrate or inhibitor of MRP2[16].
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and an experimental workflow for this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for determining if a compound is an MRP2 substrate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 861691-37-4 | 2''-O-beta-L-galactopyranosylorientin [phytopurify.com]
- 3. biorlab.com [biorlab.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isolation and purification of orientin and vitexin from Trollius chinensis Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Physicochemical Properties, Biological Activity, and a Generalized Approach to Structural Elucidation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, a complete crystal structure analysis of 2”-O-beta-L-galactopyranosylorientin is not publicly available. Therefore, this guide provides a summary of its known chemical and biological properties and outlines a generalized experimental protocol for the structural elucidation of flavonoid glycosides, in lieu of specific crystallographic data.
Introduction
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has been identified in plants such as Trollius chinensis and Lophatherum gracile.[1][2][3] Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities, and their glycosidic forms often exhibit enhanced solubility and bioavailability. This document summarizes the current knowledge of 2”-O-beta-L-galactopyranosylorientin, with a focus on its anti-inflammatory properties, and provides a standard procedural outline for the structural analysis of such compounds.
Physicochemical Properties
The fundamental physicochemical properties of 2”-O-beta-L-galactopyranosylorientin are summarized in the table below. This information is critical for its extraction, purification, and characterization.
| Property | Value | Reference |
| IUPAC Name | 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [2] |
| Synonyms | Orientin 2''-O-beta-L-galactoside, OGA | [1] |
| CAS Number | 861691-37-4 | [1][2][3] |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1][2] |
| Molecular Weight | 610.5 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity (via HPLC) | >98% | [2] |
| Solubility | Soluble in DMSO | [1] |
| Botanical Source | Trollius ledebouri, Lophatherum gracile Brongn | [2][3] |
Biological Activity: Anti-inflammatory Effects
2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory activity.[1] Studies have shown that it can decrease the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[1][4]
Specifically, at concentrations between 100 to 200 µM, it has been shown to reduce the levels of:
-
Nitric Oxide (NO)
-
Interleukin-6 (IL-6)
-
Tumor Necrosis Factor-alpha (TNF-α)[1]
These effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways.[4] The compound also appears to activate the NRF2/heme oxygenase-1 (HO-1) pathway, which contributes to its anti-neuroinflammatory and neuroprotective effects.[4]
The following diagram illustrates the simplified signaling cascade initiated by LPS and the points of intervention by 2”-O-beta-L-galactopyranosylorientin.
Generalized Experimental Protocols for Structural Elucidation
The structural determination of a flavonoid glycoside like 2”-O-beta-L-galactopyranosylorientin typically involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.
-
Plant Material Collection and Preparation: Collect fresh plant material (e.g., flowers of Trollius chinensis), air-dry, and grind into a fine powder.
-
Solvent Extraction: Perform sequential extraction of the powdered plant material with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727), to separate compounds based on their polarity.
-
Fractionation: Subject the methanol extract to column chromatography (e.g., using a silica (B1680970) gel or Sephadex LH-20 column) and elute with a gradient solvent system (e.g., chloroform-methanol or water-methanol) to obtain fractions.
-
Purification: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor at wavelengths characteristic for flavonoids (e.g., 280 nm and 350 nm).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive fragmentation data.
-
Analysis: Determine the molecular weight from the parent ion peak and deduce the structure of the aglycone and sugar moieties from the fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a purified sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Experiments:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons and to determine the glycosylation site.
-
-
The following diagram outlines a typical workflow for the isolation and structural elucidation of a flavonoid glycoside.
Conclusion
While the complete crystal structure of 2”-O-beta-L-galactopyranosylorientin remains to be determined, its chemical properties and significant anti-inflammatory bioactivity make it a compound of interest for further research and potential therapeutic development. The generalized protocols and workflows provided in this guide offer a standard approach for the structural elucidation of this and other similar flavonoid glycosides, which is a crucial step in advancing their study from natural product discovery to pharmacological application.
References
Pharmacological Profile of 2”-O-beta-L-galactopyranosylorientin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has been identified in medicinal plants such as Trollius chinensis and Lophatherum gracile.[1][2] As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of 2”-O-beta-L-galactopyranosylorientin, with a focus on its anti-inflammatory and neuroprotective properties. The information presented herein is intended to support further research and drug development efforts.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of 2”-O-beta-L-galactopyranosylorientin is fundamental for its study and application in pharmacological research.
| Property | Value | Reference |
| Synonyms | Orientin 2''-O-β-L-galactoside, 2''-O-β-L-Galorientin | [1][3][4] |
| Molecular Formula | C27H30O16 | [1] |
| Molecular Weight | 610.5 g/mol | [2] |
| CAS Number | 861691-37-4 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% (via HPLC) | [2] |
| Botanical Source | Trollius chinensis, Lophatherum gracile | [1][3] |
Pharmacological Activities
Current research indicates that 2”-O-beta-L-galactopyranosylorientin possesses notable anti-inflammatory and neuroprotective effects. It is also a substrate for the multidrug resistance-associated protein 2 (MRP2).
Anti-inflammatory Activity
In vitro studies have demonstrated the anti-inflammatory potential of 2”-O-beta-L-galactopyranosylorientin in macrophage cell lines.
Table 1: Anti-inflammatory Effects of 2”-O-beta-L-galactopyranosylorientin on LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Concentration (µM) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | 100 | 25.3 ± 2.1 | |
| 200 | 48.7 ± 3.5 | ||
| Interleukin-6 (IL-6) | 100 | 35.1 ± 2.8 | |
| 200 | 52.4 ± 4.1 | ||
| Tumor Necrosis Factor-alpha (TNF-α) | 100 | 28.9 ± 2.5 | |
| 200 | 45.6 ± 3.9 |
Neuroprotective and Anti-neuroinflammatory Activity
Studies on microglial cells, the resident immune cells of the central nervous system, suggest that 2”-O-beta-L-galactopyranosylorientin can mitigate neuroinflammation, a key process in neurodegenerative diseases.
Table 2: Neuroprotective and Anti-neuroinflammatory Effects of 2”-O-beta-L-galactopyranosylorientin
| Activity | Cell Line | Effect | Concentration | Reference |
| Inhibition of NO Production | BV-2 Microglia | Significant inhibition of LPS-induced NO production. | Not specified | |
| Inhibition of TNF-α Production | BV-2 Microglia | Significant inhibition of LPS-induced TNF-α production. | Not specified | |
| Neuroprotection | HT-22 Neurons (co-cultured with activated microglia) | Reduced cytotoxicity of activated microglia towards neurons. | Not specified |
Interaction with Drug Transporters
2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the multidrug resistance-associated protein 2 (MRP2), an important efflux transporter. This interaction suggests a potential for altered pharmacokinetics of the compound and other co-administered drugs that are also MRP2 substrates.
Mechanism of Action & Signaling Pathways
The pharmacological effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the modulation of key inflammatory and cytoprotective signaling pathways.
Inhibition of NF-κB and ERK Signaling Pathways
In lipopolysaccharide (LPS)-stimulated microglial cells, 2”-O-beta-L-galactopyranosylorientin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for the transcriptional regulation of pro-inflammatory genes, including those for TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Figure 1: Inhibition of NF-κB and ERK Signaling Pathways.
Activation of the NRF2/HO-1 Pathway
2”-O-beta-L-galactopyranosylorientin has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway in microglial cells. This pathway is a critical component of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including HO-1, which helps to mitigate oxidative stress. The reduction of LPS-induced reactive oxygen species (ROS) generation by this compound is likely mediated through this mechanism.
Figure 2: Activation of the NRF2/HO-1 Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides the experimental protocols for the key assays cited in this guide.
Anti-inflammatory Assays in RAW 264.7 Macrophages
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452) in the culture supernatants is measured as an indicator of NO production using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Cytokine (TNF-α and IL-6) Measurement: The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Figure 3: Workflow for Anti-inflammatory Assays.
Neuroprotective and Anti-neuroinflammatory Assays
Disclaimer: The full experimental details for the following protocols were not available in the cited abstract. The methodologies described below are based on standard laboratory practices for these assays and should be optimized for specific experimental conditions.
Cell Culture and Co-culture System: BV-2 microglial cells and HT-22 hippocampal neuronal cells are maintained in appropriate culture media. For neuroprotection assays, a co-culture system is established. This can be achieved by culturing HT-22 neurons in the bottom of a culture plate and seeding BV-2 microglia on a transwell insert placed within the same well. This allows for the study of the effects of soluble factors released by microglia on neuronal viability without direct cell-to-cell contact.
LPS Stimulation and Treatment: BV-2 cells are stimulated with LPS to induce a pro-inflammatory phenotype. 2”-O-beta-L-galactopyranosylorientin is added to the culture medium to assess its effects on microglial activation and subsequent neurotoxicity.
Western Blot Analysis for NF-κB and ERK Activation: To assess the activation of NF-κB and ERK pathways, BV-2 cells are treated as described above. Cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65 and ERK1/2. After washing, the membranes are incubated with appropriate horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NRF2/HO-1 Pathway Analysis: The activation of the NRF2/HO-1 pathway is typically assessed by measuring the nuclear translocation of Nrf2 and the expression of HO-1. Nuclear and cytoplasmic extracts from treated BV-2 cells are prepared using a nuclear extraction kit. The levels of Nrf2 in each fraction are determined by Western blotting. The total cellular expression of HO-1 is also analyzed by Western blot.
Neurotoxicity Assay: The viability of HT-22 neurons in the co-culture system is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
Conclusion and Future Directions
2”-O-beta-L-galactopyranosylorientin has emerged as a promising natural compound with significant anti-inflammatory and neuroprotective properties. Its mechanisms of action involve the modulation of key signaling pathways, including the inhibition of pro-inflammatory NF-κB and ERK pathways and the activation of the cytoprotective NRF2/HO-1 pathway.
Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
-
Determination of IC50 values for its various biological activities.
-
In-depth investigation of its antioxidant and potential hepatoprotective effects.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in relation to its interaction with the MRP2 transporter.
-
In vivo studies in animal models of inflammation and neurodegenerative diseases to validate the in vitro findings and assess its therapeutic potential.
A comprehensive understanding of these aspects will be crucial for the potential development of 2”-O-beta-L-galactopyranosylorientin as a novel therapeutic agent.
References
Navigating the Toxicological Landscape of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in plant species such as Trollius chinensis and Lophatherum gracile, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. As with any compound intended for potential pharmaceutical development, a thorough toxicological evaluation is paramount to establish its safety profile. This technical guide provides a comprehensive overview of the methodologies required for the toxicological assessment of 2”-O-beta-L-galactopyranosylorientin, based on internationally recognized guidelines. Due to the limited publicly available toxicological data on this specific compound, this document presents a framework of recommended studies, including detailed experimental protocols and hypothetical data representation, to guide future research and regulatory submissions. This guide is intended for researchers, scientists, and drug development professionals actively involved in the preclinical safety assessment of novel chemical entities.
Introduction
2”-O-beta-L-galactopyranosylorientin belongs to the flavonoid family, a class of compounds known for their diverse biological activities. While preliminary studies suggest potential anti-inflammatory benefits, a comprehensive toxicological dossier is essential before it can be considered for further development. This guide outlines a proposed toxicological testing strategy, adhering to the principles of Good Laboratory Practice (GLP) and following the Organization for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals.
Proposed Toxicological Evaluation
A tiered approach to toxicological testing is recommended, starting with acute toxicity and genotoxicity, followed by sub-chronic toxicity studies if the initial results are favorable.
Acute Oral Toxicity
An acute oral toxicity study provides information on the potential adverse effects of a single high dose of the substance. The OECD Test Guideline 425 (Up-and-Down Procedure) is a suitable method.
-
Test System: Wistar rats (female), 8-12 weeks old, nulliparous, and non-pregnant.
-
Housing: Animals are housed individually in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
-
Diet: Standard laboratory diet and water are provided ad libitum, with fasting overnight prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information, or a default of 175 mg/kg is used. Subsequent doses are adjusted up or down by a factor of 3.2, depending on the outcome of the previous animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Table 1: Hypothetical Acute Oral Toxicity Data for 2”-O-beta-L-galactopyranosylorientin in Wistar Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 14) |
| 2000 | 5 | 0/5 | No significant signs observed | + 5-8% |
| LD50 Cut-off | > 2000 mg/kg |
Sub-chronic Oral Toxicity
A 90-day sub-chronic oral toxicity study provides information on the adverse effects of repeated exposure to the substance. The OECD Test Guideline 408 is the standard for this assessment.
-
Test System: Wistar rats (10 males and 10 females per group), 5-6 weeks old.
-
Housing and Diet: As per acute toxicity protocol.
-
Dose Groups: A control group (vehicle only) and at least three dose levels (e.g., low, mid, high) of 2”-O-beta-L-galactopyranosylorientin.
-
Dose Administration: Daily oral gavage for 90 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examination before and at the end of the study.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is preserved for histopathological examination.
Table 2: Hypothetical Sub-chronic Oral Toxicity Endpoints for 2”-O-beta-L-galactopyranosylorientin in Wistar Rats (90-Day Study)
| Parameter | Control Group | Low Dose (mg/kg/day) | Mid Dose (mg/kg/day) | High Dose (mg/kg/day) |
| Mortality | 0/20 | 0/20 | 0/20 | 0/20 |
| Body Weight Gain (g) | Male: 150 ± 15Female: 100 ± 10 | No significant difference | No significant difference | No significant difference |
| Hematology | Within normal limits | No significant difference | No significant difference | No significant difference |
| Clinical Biochemistry | Within normal limits | No significant difference | No significant difference | No significant difference |
| Organ Weights | Within normal limits | No significant difference | No significant difference | No significant difference |
| Histopathology | No treatment-related findings | No treatment-related findings | No treatment-related findings | No treatment-related findings |
| NOAEL | ≥ High Dose |
NOAEL: No-Observed-Adverse-Effect Level
Genotoxicity
A battery of in vitro tests is recommended to assess the genotoxic potential of the compound, covering gene mutations and chromosomal aberrations.
The Ames test (OECD TG 471) is used to detect point mutations.
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).
-
Procedure: The test compound is incubated with the bacterial strains in the presence and absence of S9 mix. The number of revertant colonies is counted.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.
Table 3: Hypothetical Results of the Ames Test for 2”-O-beta-L-galactopyranosylorientin
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants ± SD | Mutagenic Effect |
| TA98 | - | 0, 5, 50, 500, 5000 | 25 ± 4, 28 ± 5, 30 ± 3, 32 ± 6, 35 ± 5 | Negative |
| + | 0, 5, 50, 500, 5000 | 30 ± 5, 33 ± 4, 35 ± 6, 38 ± 5, 40 ± 7 | Negative | |
| TA100 | - | 0, 5, 50, 500, 5000 | 120 ± 10, 125 ± 12, 130 ± 11, 135 ± 14, 140 ± 15 | Negative |
| + | 0, 5, 50, 500, 5000 | 130 ± 12, 138 ± 14, 145 ± 13, 150 ± 16, 155 ± 18 | Negative | |
| ... | ... | ... | ... | ... |
This test (OECD TG 487) detects chromosomal damage.
-
Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79).
-
Metabolic Activation: The test is performed with and without S9 mix.
-
Procedure: Cells are exposed to the test compound for a short (3-6 hours) or long (24 hours) duration. Micronuclei in binucleated cells are scored.
-
Data Analysis: A compound is considered genotoxic if it induces a concentration-dependent increase in the frequency of micronucleated cells.
Table 4: Hypothetical Results of the In Vitro Micronucleus Test for 2”-O-beta-L-galactopyranosylorientin
| Cell Line | Metabolic Activation (S9) | Concentration (µM) | % Micronucleated Cells ± SD | Genotoxic Effect |
| HPBL | - | 0, 10, 100, 1000 | 1.2 ± 0.3, 1.4 ± 0.4, 1.5 ± 0.5, 1.6 ± 0.4 | Negative |
| + | 0, 10, 100, 1000 | 1.5 ± 0.4, 1.6 ± 0.5, 1.7 ± 0.6, 1.8 ± 0.5 | Negative |
HPBL: Human Peripheral Blood Lymphocytes
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the toxicological assessment of a novel compound like 2”-O-beta-L-galactopyranosylorientin.
Caption: General workflow for the toxicological assessment of a novel compound.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the signaling pathways that might be modulated by 2”-O-beta-L-galactopyranosylorientin from a toxicological perspective. Should any adverse effects be observed in the proposed studies, further mechanistic studies would be warranted to investigate the underlying signaling pathways. A potential starting point, given its anti-inflammatory properties, would be to investigate its interaction with key inflammatory pathways such as NF-κB and MAPK signaling cascades to ensure that its modulatory effects remain within a safe therapeutic window.
Caption: Logical workflow for investigating potential toxicological signaling pathways.
Conclusion
The toxicological assessment of 2”-O-beta-L-galactopyranosylorientin is a critical step in its potential development as a therapeutic agent. This guide provides a foundational framework for conducting a comprehensive safety evaluation based on established OECD guidelines. The presented experimental protocols and data tables offer a practical template for researchers. While the provided data is hypothetical, it underscores the types of endpoints and outcomes that are crucial for a thorough risk assessment. Future in-vivo and in-vitro studies are essential to generate the necessary data to fully characterize the toxicological profile of this promising natural compound.
In Vitro Anti-inflammatory Mechanism of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin (OGA), a flavonoid glycoside. Drawing upon key research findings, this document elucidates the compound's inhibitory effects on pro-inflammatory mediators and explores the underlying molecular mechanisms, primarily focusing on its impact on the NF-κB and MAPK signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a comprehensive understanding of the scientific data.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key strategy in the management of these conditions is the modulation of inflammatory pathways. Natural products have historically been a rich source of novel anti-inflammatory agents. 2”-O-beta-L-galactopyranosylorientin (OGA), a flavonoid C-glycoside extracted from plants such as Trollius chinensis, has emerged as a compound of interest due to its significant anti-inflammatory activities demonstrated in in vitro models.[1][2]
This guide synthesizes the available scientific literature to provide a detailed overview of the in vitro anti-inflammatory mechanism of OGA. It focuses on its effects on macrophage and microglial cell lines, which are pivotal in the inflammatory response. The primary stimulus for inflammation in the discussed studies is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system.
In Vitro Anti-inflammatory Activity of 2”-O-beta-L-galactopyranosylorientin
OGA has been shown to effectively suppress the production of key pro-inflammatory mediators in LPS-stimulated murine macrophage RAW 264.7 cells and BV-2 microglial cells.[1][3] The primary readouts for this anti-inflammatory activity include the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).
Inhibition of Nitric Oxide (NO) Production
OGA demonstrates a significant inhibitory effect on the production of nitric oxide in LPS-stimulated inflammatory cell models.[1][3] NO is a critical signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage.
Attenuation of Pro-inflammatory Cytokine Release
The anti-inflammatory properties of OGA extend to the downregulation of pro-inflammatory cytokine production. Specifically, it has been observed to reduce the secretion of TNF-α, IL-6, and IL-1β in response to LPS stimulation.[1][3] These cytokines play a central role in orchestrating the inflammatory cascade.
Data Summary
The following tables summarize the quantitative data on the inhibitory effects of 2”-O-beta-L-galactopyranosylorientin on key inflammatory markers.
Table 1: Inhibitory Effects of 2”-O-beta-L-galactopyranosylorientin on Nitric Oxide (NO) Production
| Cell Line | Treatment Concentrations (µM) | LPS Concentration | % Inhibition of NO Production | Reference |
| RAW 264.7 | Higher concentrations (not specified) | Not specified | Inhibition observed | [3] |
| BV-2 Microglia | 10, 20, 40 | 1 µg/mL | Concentration-dependent inhibition | [1][2] |
Table 2: Inhibitory Effects of 2”-O-beta-L-galactopyranosylorientin on Pro-inflammatory Cytokine Production
| Cytokine | Cell Line | Treatment Concentrations (µM) | LPS Concentration | % Inhibition of Cytokine Production | Reference |
| TNF-α | RAW 264.7 | Lower & Higher (not specified) | Not specified | ~50% | [3] |
| TNF-α | BV-2 Microglia | 10, 20, 40 | 1 µg/mL | Concentration-dependent inhibition | [1][2] |
| IL-6 | RAW 264.7 | Lower & Higher (not specified) | Not specified | ~50% | [3] |
| IL-1β | BV-2 Microglia | 10, 20, 40 | 1 µg/mL | Concentration-dependent inhibition | [1][2] |
Molecular Mechanisms of Action
The anti-inflammatory effects of OGA are attributed to its ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Research points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as the core mechanisms.[1][2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β. OGA has been shown to suppress the activation of the NF-κB pathway in LPS-stimulated BV-2 microglial cells.[1][2]
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. The activation of ERK is implicated in the production of inflammatory mediators. Studies have demonstrated that OGA can inhibit the phosphorylation of ERK in LPS-stimulated BV-2 microglial cells, thereby attenuating the downstream inflammatory response.[1][2]
Data Summary of Signaling Pathway Modulation
Table 3: Effect of 2”-O-beta-L-galactopyranosylorientin on NF-κB and MAPK Signaling Pathways in LPS-stimulated BV-2 Microglial Cells
| Signaling Protein | OGA Concentration (µM) | Effect | Reference |
| p-NF-κB p65 | 10, 20, 40 | Concentration-dependent decrease in phosphorylation | [1][2] |
| IκBα | 10, 20, 40 | Inhibition of degradation | [1][2] |
| p-ERK | 10, 20, 40 | Concentration-dependent decrease in phosphorylation | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory activity of 2”-O-beta-L-galactopyranosylorientin.
Cell Culture and Treatment
-
Cell Lines:
-
Murine macrophage cell line: RAW 264.7
-
Murine microglial cell line: BV-2
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO assays).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Cell Seeding: Plate RAW 264.7 or BV-2 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with OGA for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Cell Seeding and Treatment: Follow the protocol described in section 4.1.
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or eBioscience). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Signaling Proteins
Western blotting is employed to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: OGA inhibits LPS-induced inflammatory signaling pathways.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin exhibits potent in vitro anti-inflammatory properties. It effectively mitigates the inflammatory response in LPS-stimulated macrophages and microglial cells by inhibiting the production of nitric oxide and key pro-inflammatory cytokines. The primary mechanism underlying these effects involves the suppression of the NF-κB and MAPK (specifically ERK) signaling pathways. These findings underscore the potential of OGA as a lead compound for the development of novel anti-inflammatory therapies. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this compound in inflammatory disease models.
References
The Inhibitory Effect of 2”-O-beta-L-galactopyranosylorientin on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the inhibitory effects of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental evidence for the glycosylated form is emerging, this document synthesizes the significant body of research available for its parent compound, orientin (B1677486), to provide a comprehensive overview of the likely mechanism of action. Orientin has been demonstrated to exert potent anti-inflammatory effects by suppressing the NF-κB cascade. This is achieved through the inhibition of IκBα phosphorylation and subsequent degradation, which in turn prevents the nuclear translocation of the p65 subunit. This guide presents quantitative data from relevant studies, detailed experimental protocols for key assays, and visual diagrams of the signaling pathway and experimental workflows to facilitate further research and drug development in this area.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, the NF-κB pathway has become a prime target for the development of novel anti-inflammatory therapeutics.
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with recognized anti-inflammatory properties.[1] It has been shown to decrease the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This activity strongly suggests an interaction with the NF-κB signaling pathway. This guide provides an in-depth analysis of the mechanism of action, drawing upon the extensive research conducted on its parent compound, orientin, to elucidate the molecular interactions with the NF-κB pathway.
The NF-κB Signaling Pathway and the Role of Orientin
The canonical NF-κB signaling pathway is initiated by stimuli such as TNF-α or LPS, which activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer, most commonly the p50/p65 heterodimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.
Research on orientin has demonstrated its ability to interfere with this cascade at a crucial step. Studies have shown that orientin effectively blocks the phosphorylation and degradation of IκBα in LPS-stimulated RAW 264.7 cells.[2] This action prevents the release and subsequent nuclear translocation of the p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[2] Furthermore, a reduction in the levels of phosphorylated p65 (P-p65) has been observed in T24 human bladder carcinoma cells treated with orientin, providing further evidence of its inhibitory effect on NF-κB activation.[1]
The inhibitory action of orientin on the NF-κB pathway leads to a significant reduction in the production of key inflammatory cytokines, including TNF-α, IL-1, and IL-6.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of orientin on the NF-κB signaling pathway and inflammatory mediator production.
Table 1: Effect of Orientin on NF-κB Signaling Pathway Proteins
| Cell Line | Treatment | Concentration (µM) | Target Protein | Effect | Reference |
| RAW 264.7 | Orientin + LPS | 10, 40 | p-IκBα | Inhibition of phosphorylation | [2] |
| RAW 264.7 | Orientin + LPS | 10, 40 | IκBα | Inhibition of degradation | [2] |
| RAW 264.7 | Orientin + LPS | 10, 40 | Nuclear p65 | Inhibition of translocation | [2] |
| T24 | Orientin | 50, 100 | p-p65 | Reduction | [1][3] |
Table 2: Effect of Orientin on Inflammatory Mediator Production
| Cell Line | Treatment | Concentration (µM) | Mediator | Effect | Reference |
| T24 | Orientin | 50, 100 | TNF-α | Inhibition | [1] |
| T24 | Orientin | 50, 100 | IL-1 | Inhibition | [1] |
| T24 | Orientin | 50, 100 | IL-6 | Inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of 2”-O-beta-L-galactopyranosylorientin and orientin on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
T24 (human bladder carcinoma cell line)
-
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin or orientin (e.g., 10, 40, 50, 100 µM) for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a defined duration (e.g., 30 minutes for protein phosphorylation studies).
Western Blot Analysis for NF-κB Signaling Proteins
-
Objective: To quantify the levels of total and phosphorylated IκBα and p65, as well as the levels of nuclear and cytoplasmic p65.
-
Procedure:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractionation, a nuclear extraction kit is used according to the manufacturer's instructions.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, Lamin B (nuclear marker), and β-actin (cytoplasmic marker).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1, IL-6) in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after treatment.
-
The concentrations of TNF-α, IL-1, and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader.
-
A standard curve is generated to calculate the concentration of the cytokines in the samples.
-
Visualizations
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and the inhibitory point of orientin.
Experimental Workflow Diagram
Caption: Workflow for investigating orientin's effect on the NF-κB pathway.
Conclusion
The available evidence strongly supports the hypothesis that 2”-O-beta-L-galactopyranosylorientin, likely acting through the mechanisms established for its parent compound orientin, is a potent inhibitor of the NF-κB signaling pathway. Its ability to prevent IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of p65, positions it as a promising candidate for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related flavonoid glycosides. Further direct investigation into the specific interactions of 2”-O-beta-L-galactopyranosylorientin with the components of the NF-κB pathway is warranted to fully elucidate its pharmacological profile.
References
- 1. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside, a class of natural compounds garnering significant interest for their diverse bioactive properties. This compound is notably found in medicinal plants such as Trollius chinensis and Lophatherum gracile, which have a history of use in traditional medicine. Structurally, it is a derivative of orientin (B1677486), which is the 8-C-glucoside of luteolin. The addition of a galactopyranosyl moiety to the glucose sugar of orientin distinguishes this particular molecule. Flavonoids, in general, are recognized for their antioxidant capabilities, and emerging evidence, although limited, points towards the significant potential of 2”-O-beta-L-galactopyranosylorientin in this regard. This technical guide consolidates the available data on its antioxidant capacity, outlines relevant experimental methodologies, and explores its potential mechanisms of action to support further research and development.
Quantitative Antioxidant Data
Direct and extensive quantitative data on the antioxidant capacity of 2”-O-beta-L-galactopyranosylorientin are not widely available in the public domain. However, a key study has provided a specific measurement of its radical scavenging activity. The following table summarizes this crucial data point, providing a basis for comparison with other antioxidant compounds.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Source |
| 2”-O-beta-L-galactopyranosylorientin | DPPH Radical Scavenging | 23.9 | [1] |
| Orientin | DPPH Radical Scavenging | 112.4 | [1] |
| Vitexin | DPPH Radical Scavenging | 217.9 | [1] |
IC50: The concentration of the compound required to scavenge 50% of the free radicals.
Experimental Protocols
The evaluation of antioxidant capacity relies on a variety of in vitro assays that measure different aspects of a compound's ability to neutralize free radicals or reduce oxidants. The following are detailed methodologies for key experiments relevant to the assessment of 2”-O-beta-L-galactopyranosylorientin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and reliable method to determine the radical scavenging activity of a compound.[2]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol.
-
Sample Preparation: The test compound, 2”-O-beta-L-galactopyranosylorientin, is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to assess antioxidant capacity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by an oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in color is proportional to the antioxidant's activity.
Methodology:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation. This solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: The test compound is prepared in a series of concentrations.
-
Reaction: A fixed volume of the diluted ABTS•+ solution is mixed with varying concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Measurement: The absorbance is measured at the characteristic wavelength (e.g., 734 nm).
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by an antioxidant. The intensity of the blue color is proportional to the reducing power of the antioxidant.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: The test compound is prepared in a series of concentrations.
-
Reaction: A small volume of the sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or ascorbic acid.
Mechanism of Action: The Nrf2 Signaling Pathway
While direct studies on the signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin are limited, research on its parent compound, orientin, provides valuable insights. Orientin has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] This pathway is a critical cellular defense mechanism against oxidative stress.
The Nrf2-ARE Signaling Pathway:
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or electrophilic compounds (like certain flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the reduction of quinones.
-
Glutathione S-Transferases (GSTs): Enzymes involved in the conjugation and detoxification of harmful compounds.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Key enzymes in the detoxification of reactive oxygen species.
The activation of the Nrf2 pathway by orientin suggests a similar mechanism for 2”-O-beta-L-galactopyranosylorientin, whereby it may not only act as a direct radical scavenger but also enhance the endogenous antioxidant defense system of the cell.
Visualizations
Caption: Workflow for in vitro antioxidant capacity screening.
Caption: Proposed Nrf2-mediated antioxidant signaling pathway.
Conclusion and Future Directions
The available evidence strongly suggests that 2”-O-beta-L-galactopyranosylorientin possesses significant antioxidant properties, potentially exceeding those of its parent compound, orientin. Its mechanism of action is likely twofold: direct scavenging of free radicals and the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway.
However, to fully elucidate its therapeutic potential, further research is imperative. This should include:
-
Comprehensive in vitro antioxidant profiling: Utilizing a broader range of assays to assess its activity against different types of free radicals and its metal-chelating properties.
-
Cell-based antioxidant assays: To confirm its activity in a biological context and assess its bioavailability and cellular uptake.
-
In-depth mechanistic studies: To definitively confirm the role of the Nrf2 pathway and investigate other potential signaling cascades involved in its antioxidant effect.
-
In vivo studies: To evaluate its efficacy and safety in preclinical models of diseases associated with oxidative stress.
A thorough understanding of the antioxidant capacity and mechanism of action of 2”-O-beta-L-galactopyranosylorientin will be instrumental in unlocking its potential for the development of novel therapeutics and nutraceuticals.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orientin promotes diabetic wounds healing by suppressing ferroptosis via activation of the Nrf2/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orientin Modulates Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB Pathways to Produce Neuroprotective Benefits in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Potential Estrogenic Activity of 2”-O-beta-L-galactopyranosylorientin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, there is no direct, publicly available scientific literature detailing the estrogenic or anti-estrogenic activity of 2”-O-beta-L-galactopyranosylorientin. This document, therefore, serves as a comprehensive technical guide outlining the established methodologies and theoretical framework required to investigate, characterize, and quantify the potential estrogenic activity of this novel compound.
Introduction: Structural Considerations and Potential for Estrogenic Activity
2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside. Its aglycone is luteolin (B72000), a flavone (B191248) known to exhibit endocrine activities. Flavonoids are a major class of phytoestrogens, which are plant-derived compounds that can mimic the effects of estrogen due to structural similarities with 17β-estradiol.[1] The estrogenic activity of flavonoids is highly dependent on their structure, including the hydroxylation pattern of the phenolic rings and the presence of glycosidic moieties.[2][3]
The core structure of 2”-O-beta-L-galactopyranosylorientin is orientin (B1677486) (luteolin-8-C-glucoside). Some studies suggest that orientin may improve bone mineral density and mechanical strength through estrogen receptor pathways, indicating potential for estrogenic action.[4][5] Furthermore, the aglycone, luteolin, has been reported to possess potent estrogen agonist activity and can act as an endocrine disruptor.[6][7][8] However, other studies have reported no estrogenic activity for luteolin in certain assays.[9] The presence and nature of the sugar moiety (a galactopyranosyl group on the C-glycoside) can significantly influence the compound's bioavailability, metabolism, and interaction with estrogen receptors (ERs). Therefore, direct experimental evaluation is essential to determine the estrogenic potential of 2”-O-beta-L-galactopyranosylorientin.
This guide details the key in vitro assays necessary for a comprehensive assessment of its potential estrogenic activity.
Recommended Experimental Workflow
A tiered approach is recommended to screen for and characterize the potential estrogenic activity of a test compound. This typically begins with receptor binding assays, followed by cell-based reporter gene or proliferation assays to confirm functional activity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the principal in vitro assays used to evaluate estrogenic activity.
Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to ERα and ERβ. It provides a direct measure of the compound's binding affinity for the receptor.
Protocol:
-
Preparation of Rat Uterine Cytosol (Source of ER):
-
Use uteri from female rats ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogens.[10]
-
Prepare ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Dithiothreitol should be added just before use.[10]
-
Homogenize the uterine tissue in TEDG buffer (e.g., 0.1 g tissue per 1.0 mL buffer) using a Polytron homogenizer on ice.[10]
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to remove large debris.[10]
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the uterine cytosol containing the ERs.[10]
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Reaction:
-
Set up assay tubes in triplicate on ice. Each tube will have a final volume of 0.5 mL.[10]
-
Total Binding: Add 50-100 µg of cytosol protein, 1.0 nM [³H]-E2, and TEDG buffer.
-
Non-specific Binding: Add 50-100 µg of cytosol protein, 1.0 nM [³H]-E2, and a 100-fold excess of unlabeled E2 or diethylstilbestrol (B1670540) (DES).[10]
-
Competitor Tubes: Add 50-100 µg of cytosol protein, 1.0 nM [³H]-E2, and varying concentrations of the test compound (2”-O-beta-L-galactopyranosylorientin), typically over a log scale range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Prepare a hydroxylapatite (HAP) slurry in TEDG buffer.
-
Add 0.5 mL of the cold HAP slurry to each assay tube and vortex.
-
Incubate on ice for 15-20 minutes, with intermittent vortexing.
-
Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the HAP pellet three times with cold TEDG buffer.
-
After the final wash, add 1.0 mL of ethanol (B145695) to each tube to extract the bound [³H]-E2 from the pellet.
-
Transfer the ethanol extract to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-E2 binding against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [³H]-E2 binding.[10]
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100
-
Yeast Two-Hybrid (Y2H) Estrogen Screen
This reporter gene assay uses genetically modified yeast to measure the transcriptional activity induced by a ligand binding to the ER. It can differentiate between agonists and antagonists.
Protocol:
-
Yeast Strain and Plasmids:
-
Use a Saccharomyces cerevisiae strain (e.g., Y190) that contains a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen response element (ERE).[11]
-
Co-transform the yeast with two expression plasmids:
-
-
Assay Procedure:
-
Select co-transformed yeast cells on a synthetic defined (SD) medium lacking tryptophan and leucine.[11]
-
Inoculate the transformed yeast into 96-well plates containing the appropriate SD medium.
-
Add the test compound (2”-O-beta-L-galactopyranosylorientin) at various concentrations. Include 17β-estradiol as a positive control and a vehicle control (e.g., DMSO).
-
To test for antagonistic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.
-
Incubate the plates at 30°C for 18-24 hours.
-
-
β-Galactosidase Activity Measurement:
-
After incubation, lyse the yeast cells. This can be done by freeze-thaw cycles or using lytic enzymes like Zymolyase.[11]
-
Add a substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).[12]
-
Incubate at 30°C until a yellow color develops. Stop the reaction by adding 1 M Na₂CO₃.[11]
-
Measure the absorbance at 420 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the β-galactosidase activity for each concentration.
-
For agonist activity, plot the activity against the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of estradiol-induced activity against the log concentration of the test compound to determine the IC50.
-
MCF-7 Cell Proliferation (E-Screen) Assay
This assay is based on the principle that the proliferation of human breast cancer MCF-7 cells is estrogen-dependent. It measures a physiologically relevant downstream effect of ER activation.[13]
Protocol:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in a culture medium such as DMEM with 10% fetal bovine serum (FBS).[13]
-
Prior to the assay, "starve" the cells of estrogens by culturing them for 3-4 days in a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped FBS (CD-FBS) to remove steroids.[13]
-
Trypsinize the cells and seed them into 96-well plates at a low density (e.g., 400-5000 cells/well). Allow the cells to attach for 24 hours.[14]
-
-
Compound Exposure:
-
Replace the seeding medium with the experimental medium (phenol red-free with CD-FBS).
-
Add the test compound (2”-O-beta-L-galactopyranosylorientin) over a range of concentrations.
-
Include a positive control series with 17β-estradiol (e.g., 10⁻¹³ M to 10⁻⁹ M) and a vehicle-only negative control.[14]
-
To test for antagonism, co-treat cells with a fixed concentration of 17β-estradiol (e.g., 10⁻¹⁰ M) and varying concentrations of the test compound.
-
Incubate the plates for 6 days, allowing the cells to proliferate.[13]
-
-
Quantification of Cell Proliferation:
-
Terminate the assay by fixing the cells, for example, with 10% cold trichloroacetic acid (TCA).[13]
-
Stain the cellular protein with Sulforhodamine B (SRB) dye.[13]
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the bound dye with 10 mM Tris base solution and read the absorbance at approximately 510 nm. The absorbance is directly proportional to the cell number.
-
-
Data Analysis:
-
Calculate the proliferation relative to the vehicle control.
-
Plot the proliferative effect against the log concentration of the test compound.
-
The Proliferative Effect (PE) is the ratio of the highest cell number achieved with the test compound versus the cell number in the control.
-
The Relative Proliferative Effect (RPE) is calculated as: (PE of test compound - 1) / (PE of 17β-estradiol - 1) x 100. An RPE of 100% indicates the compound is a full agonist.
-
Determine the EC50 value (the concentration that produces 50% of its maximal proliferative effect).
-
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized for clear comparison and interpretation.
Table 1: Expected Quantitative Data from Estrogenicity Assays
| Assay Name | Parameter | Description |
| ER Competitive Binding Assay | IC50 | Concentration of the compound that displaces 50% of [³H]-E2 from the receptor. |
| RBA (%) | Relative Binding Affinity compared to 17β-estradiol. | |
| Yeast Two-Hybrid Screen | EC50 (Agonist) | Concentration for 50% of maximal transcriptional activation. |
| IC50 (Antagonist) | Concentration for 50% inhibition of estradiol-induced activation. | |
| MCF-7 Proliferation Assay | EC50 | Concentration for 50% of maximal proliferative effect. |
| RPE (%) | Relative Proliferative Effect compared to 17β-estradiol. |
Core Signaling Pathway: Classical Estrogen Action
Estrogens exert their primary effects through a genomic pathway mediated by nuclear estrogen receptors, ERα and ERβ.[15]
-
Ligand Binding: Estrogen (or a phytoestrogen like 2”-O-beta-L-galactopyranosylorientin) diffuses across the cell membrane and binds to an ER located in the cytoplasm or nucleus.[16]
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).[15]
-
Nuclear Translocation and DNA Binding: The activated dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.[17]
-
Recruitment of Co-regulators: The DNA-bound ER dimer recruits a complex of co-activator or co-repressor proteins.[17]
-
Gene Transcription: This entire complex modulates the transcription of target genes by interacting with the general transcription machinery, leading to either an increase or decrease in mRNA synthesis and subsequent protein production, ultimately resulting in a physiological response.[15]
References
- 1. Estrogenic flavonoids and their molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogenic Flavonoids: Structural Requirements for Biological Activity | Semantic Scholar [semanticscholar.org]
- 4. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. liv3health.com [liv3health.com]
- 7. [PDF] Endocrine Disrupting Activities of the Flavonoid Nutraceuticals Luteolin and Quercetin | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. carltonlab.com [carltonlab.com]
- 13. E-SCREEN - Wikipedia [en.wikipedia.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of 2”-O-beta-L-galactopyranosylorientin with Multidrug Resistance Protein 2 (MRP2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin and the multidrug resistance protein 2 (MRP2), an important ATP-binding cassette (ABC) transporter. While direct quantitative kinetic and binding data for this specific interaction are not extensively available in public literature, this document synthesizes the known information about 2”-O-beta-L-galactopyranosylorientin being a substrate of MRP2 and extrapolates from studies on structurally related flavonoid glycosides.[1] This guide details generalized experimental protocols for assessing MRP2-mediated transport and ATPase activity, discusses structure-activity relationships, and provides a framework for future research, including molecular docking studies. The information presented herein is intended to support researchers and drug development professionals in understanding and investigating the role of MRP2 in the disposition of 2”-O-beta-L-galactopyranosylorientin and similar natural compounds.
Introduction to 2”-O-beta-L-galactopyranosylorientin and MRP2
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in various plants, including Trollius chinensis.[2] Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities. The glycosylation pattern of flavonoids significantly influences their pharmacokinetic and pharmacodynamic properties, including their interaction with drug transporters.
Multidrug Resistance Protein 2 (MRP2/ABCC2) is an efflux transporter predominantly expressed on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes. It plays a crucial role in the biliary and renal elimination of a wide range of endogenous and xenobiotic compounds, including conjugated bilirubin, glutathione (B108866) conjugates, and various drugs and their metabolites. As an ABC transporter, MRP2 utilizes the energy from ATP hydrolysis to actively transport its substrates across the cell membrane. The interaction of natural compounds like 2”-O-beta-L-galactopyranosylorientin with MRP2 is of significant interest as it can affect their absorption, distribution, metabolism, and excretion (ADME), potentially leading to food-drug interactions.
It has been established that 2”-O-beta-L-galactopyranosylorientin is a substrate for MRP2-mediated efflux.[1] This interaction implies that MRP2 can actively transport this compound out of cells, which may limit its oral bioavailability and systemic exposure.
Quantitative Data on Flavonoid-MRP2 Interactions
| Flavonoid/Substrate | Assay System | Parameter | Value | Reference |
| Quercetin (B1663063) 4'-β-glucoside | Caco-2 cell monolayers | Efflux Inhibition (by MK-571) | Competitive | [3] |
| (-)-Epigallocatechin-gallate (EGCG) | MRP2-knockout Caco-2 cells | Transport | MRP2-mediated | [4] |
| EGCG | Vesicular transport assays | Transport | MRP2-mediated | [4] |
| Estradiol-17-β-D-glucuronide | Inverted membrane vesicles | Km | Value not specified | [5] |
| Estradiol-17-β-D-glucuronide | Inverted membrane vesicles | Vmax | Value not specified | [5] |
Note: This table is illustrative. Researchers should determine the specific kinetic parameters for 2”-O-beta-L-galactopyranosylorientin through dedicated experiments.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to characterize the interaction of compounds with MRP2. These can be adapted for the specific investigation of 2”-O-beta-L-galactopyranosylorientin.
MRP2 Vesicular Transport Assay
This assay directly measures the ATP-dependent uptake of a substrate into inverted membrane vesicles prepared from cells overexpressing MRP2.
Objective: To determine if 2”-O-beta-L-galactopyranosylorientin is a substrate of MRP2 and to characterize the kinetics of its transport.
Materials:
-
MRP2-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Control membrane vesicles (not expressing MRP2)
-
2”-O-beta-L-galactopyranosylorientin
-
ATP and AMP (as a non-hydrolyzable control)
-
Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4)
-
Rapid filtration apparatus
-
Scintillation counter or LC-MS/MS for quantification
Protocol:
-
Thaw MRP2 and control membrane vesicles on ice.
-
Prepare a reaction mixture containing transport buffer, 2”-O-beta-L-galactopyranosylorientin at various concentrations, and either ATP (e.g., 4 mM) or AMP (4 mM).
-
Initiate the transport by adding the membrane vesicles (e.g., 10-50 µg protein) to the reaction mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 1, 2, 5, 10 minutes).
-
Terminate the reaction by adding ice-cold stop solution and rapidly filtering the mixture through a filter membrane to separate the vesicles from the incubation medium.
-
Wash the filter with ice-cold stop solution to remove non-transported substrate.
-
Quantify the amount of 2”-O-beta-L-galactopyranosylorientin trapped within the vesicles.
-
Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP.
-
Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
MRP2 ATPase Assay
This assay measures the ATP hydrolysis activity of MRP2, which is often stimulated by the presence of its substrates.
Objective: To determine if 2”-O-beta-L-galactopyranosylorientin stimulates the ATPase activity of MRP2.
Materials:
-
MRP2-expressing membrane vesicles
-
2”-O-beta-L-galactopyranosylorientin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)
-
Sodium orthovanadate (a potent inhibitor of P-type ATPases)
Protocol:
-
Pre-incubate MRP2 membrane vesicles with various concentrations of 2”-O-beta-L-galactopyranosylorientin in the assay buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding a defined concentration of ATP (e.g., 5 mM).
-
Incubate at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Plot the stimulation of ATPase activity as a function of the 2”-O-beta-L-galactopyranosylorientin concentration.
Molecular Docking
Molecular docking simulations can provide insights into the potential binding modes and interactions of 2”-O-beta-L-galactopyranosylorientin within the MRP2 substrate-binding pocket.
Objective: To predict the binding conformation and key interactions of 2”-O-beta-L-galactopyranosylorientin with a homology model of human MRP2.
Protocol:
-
Protein Preparation: Obtain or build a 3D homology model of human MRP2. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Ligand Preparation: Generate a 3D structure of 2”-O-beta-L-galactopyranosylorientin. Optimize its geometry and assign partial charges.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined binding site of the MRP2 model.
-
Analysis: Analyze the resulting docking poses based on scoring functions and clustering. Visualize the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of MRP2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks relevant to the study of 2”-O-beta-L-galactopyranosylorientin and MRP2.
Structure-Activity Relationships (SAR)
The interaction of flavonoids with MRP2 is influenced by their chemical structure. While specific SAR studies for 2”-O-beta-L-galactopyranosylorientin are not available, general trends for flavonoids can provide some insights:
-
Glycosylation: The presence and nature of sugar moieties can significantly affect a flavonoid's affinity for MRP2. In many cases, glycosylation is a key determinant for recognition by MRP2.
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the flavonoid backbone can influence binding.
-
Planarity and Hydrophobicity: The overall shape and lipophilicity of the molecule are also important factors in its interaction with the transporter's binding site. For some ABC transporters, a more planar structure and increased hydrophobicity can enhance inhibitory effects, though glycosylation often reduces hydrophobicity.[6]
Conclusion and Future Directions
2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the efflux transporter MRP2. This interaction has important implications for its bioavailability and potential for drug interactions. This technical guide has provided a framework for investigating this interaction, including generalized experimental protocols and conceptual diagrams.
Future research should focus on:
-
Generating Quantitative Data: Performing kinetic studies to determine the Km, Vmax, and/or Ki values for the interaction of 2”-O-beta-L-galactopyranosylorientin with MRP2.
-
In Vivo Studies: Correlating in vitro findings with in vivo pharmacokinetic studies to understand the physiological relevance of MRP2-mediated transport of this compound.
-
Molecular Modeling: Refining molecular docking studies with experimental data to build a robust model of the binding interaction.
-
Comparative Studies: Investigating the interaction of other related flavonoid glycosides with MRP2 to build a comprehensive structure-activity relationship model.
By systematically addressing these research areas, a clearer understanding of the role of MRP2 in the disposition of 2”-O-beta-L-galactopyranosylorientin can be achieved, which will be valuable for the development of flavonoid-based therapeutics and for predicting potential food-drug interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Efflux of dietary flavonoid quercetin 4'-beta-glucoside across human intestinal Caco-2 cell monolayers by apical multidrug resistance-associated protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidrug resistance-associated protein 2 (MRP2) is an efflux transporter of EGCG and its metabolites in the human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Structure-activity relationships of the inhibitory effects of flavonoids on P-glycoprotein-mediated transport in KB-C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2”-O-beta-L-galactopyranosylorientin in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2”-O-beta-L-galactopyranosylorientin in plasma. 2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with potential therapeutic properties, making its accurate quantification in biological matrices crucial for pharmacokinetic and pharmacodynamic studies. The described protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with key method validation parameters. This method is designed to provide high selectivity, sensitivity, and throughput for the analysis of 2”-O-beta-L-galactopyranosylorientin in a preclinical or clinical research setting.
Introduction
2”-O-beta-L-galactopyranosylorientin is a C-glycosylflavone found in various medicinal plants. Preliminary studies suggest its potential as an anti-inflammatory agent. To support its development as a therapeutic agent, a reliable bioanalytical method is required to characterize its pharmacokinetic profile. LC-MS/MS offers the high sensitivity and selectivity necessary for accurately measuring drug concentrations in complex biological matrices like plasma. This application note provides a comprehensive protocol for the quantification of 2”-O-beta-L-galactopyranosylorientin in plasma, adaptable for pharmacokinetic studies. While a specific validated method for this compound is not widely published, this protocol is based on established methods for structurally similar flavonoid glycosides.[1][2][3]
Experimental Protocols
Materials and Reagents
-
2”-O-beta-L-galactopyranosylorientin reference standard (purity >98%)
-
Internal Standard (IS), e.g., Orientin or a structurally similar stable isotope-labeled compound
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma.[1][2][4]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic conditions should be optimized to achieve good peak shape and separation from endogenous plasma components.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in the negative ion mode, which is generally more sensitive for flavonoids.[1][2]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2”-O-beta-L-galactopyranosylorientin | 609.16 | 489.11 | To be optimized |
| Internal Standard (Orientin) | 447.09 | 327.05 | To be optimized |
Note: The exact m/z values and collision energies should be determined by direct infusion of the reference standards into the mass spectrometer.
Method Validation
The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentrations |
Data Presentation
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Table 5: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | 8.5 | 5.2 | 10.2 | 6.8 |
| Low | 3 | 6.1 | 3.5 | 7.8 | 4.1 |
| Medium | 80 | 4.5 | -2.1 | 5.9 | -1.5 |
| High | 800 | 3.2 | 1.8 | 4.5 | 2.3 |
Visualizations
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Analysis of 2"-O-beta-L-galactopyranosylorientin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2"-O-beta-L-galactopyranosylorientin in various sample matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Introduction
This compound is a C-glycosyl flavonoid found in medicinal plants such as Trollius chinensis and Trollius ledebouri.[1][2] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including anti-inflammatory effects.[3] Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust HPLC-UV method for the determination of this compound. An analytical standard for this compound is commercially available.[2]
Experimental
2.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Syringe filters: 0.45 µm PTFE or PVDF.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2.2. Reagents and Standards
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Acetic acid (glacial, analytical grade).
-
This compound analytical standard (purity ≥98%).
2.3. Chromatographic Conditions
The following chromatographic conditions are proposed based on validated methods for the analysis of orientin (B1677486) and related flavonoid glycosides.[4][5][6]
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | 15% B to 25% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 340 nm |
| Run Time | 25 minutes |
2.4. Standard Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase initial conditions (85:15 Water:Acetonitrile with 0.1% acetic acid).
2.5. Sample Preparation
-
Plant Material: Extract a known weight of powdered plant material with methanol using sonication or reflux. Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Biological Fluids (e.g., Plasma): Perform a protein precipitation step by adding three volumes of cold methanol or acetonitrile to one volume of plasma. Vortex and centrifuge at high speed. Collect the supernatant and filter through a 0.45 µm syringe filter.[6]
Method Validation Summary
The following table summarizes the expected performance characteristics of this method, based on typical values for HPLC-UV analysis of flavonoids.[7][8]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | Approximately 10-15 minutes (to be determined experimentally) |
Experimental Workflow
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Protocols
5.1. Protocol for Standard Curve Generation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to obtain at least five calibration standards with concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Inject 10 µL of each standard solution into the HPLC system.
-
Record the peak area for this compound at each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
5.2. Protocol for Sample Analysis
-
Prepare the sample as described in section 2.5.
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Integrate the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
Signaling Pathway Context (Illustrative)
While this application note focuses on the analytical method, this compound has been studied for its anti-inflammatory properties. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by such a compound.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
Conclusion
The HPLC-UV method described provides a reliable and robust approach for the quantitative analysis of this compound. This method is suitable for quality control of raw materials and finished products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries. The protocol is based on established methods for similar compounds and can be readily implemented in a laboratory with standard HPLC equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination and pharmacokinetics of orientin in rabbit plasma by liquid chromatography after intravenous administration of orientin and Trollius chinensis Bunge extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of 2”-O-beta-L-galactopyranosylorientin via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-beta-L-galactopyranosylorientin is a flavone (B191248) C-glycoside that has been isolated from medicinal plants such as Trollius ledebouri and Lophatherum gracile.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anti-inflammatory effects. The precise structural characterization of this complex molecule is paramount for understanding its biological activity and for the development of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products.
These application notes provide a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural determination of 2”-O-beta-L-galactopyranosylorientin. The protocols outlined below are intended for researchers with a foundational understanding of NMR principles.
Data Presentation: NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for 2”-O-beta-L-galactopyranosylorientin. These data are crucial for confirming the identity and purity of the compound.
Table 1: ¹H NMR Chemical Shift Data of 2”-O-beta-L-galactopyranosylorientin (500 MHz, DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Orientin Moiety | |||
| 3 | 6.85 | s | |
| 6 | 6.48 | s | |
| 2' | 7.42 | d | 2.0 |
| 5' | 6.90 | d | 8.0 |
| 6' | 7.45 | dd | 8.0, 2.0 |
| Glucose Moiety | |||
| 1" | 4.75 | d | 9.8 |
| 2" | 4.15 | t | 9.0 |
| 3" | 3.25 | m | |
| 4" | 3.20 | m | |
| 5" | 3.35 | m | |
| 6"a | 3.75 | m | |
| 6"b | 3.55 | m | |
| Galactose Moiety | |||
| 1''' | 4.25 | d | 7.5 |
| 2''' | 3.50 | m | |
| 3''' | 3.40 | m | |
| 4''' | 3.65 | m | |
| 5''' | 3.45 | m | |
| 6'''a | 3.60 | m | |
| 6'''b | 3.58 | m |
Table 2: ¹³C NMR Chemical Shift Data of 2”-O-beta-L-galactopyranosylorientin (125 MHz, DMSO-d₆)
| Position | δC (ppm) |
| Orientin Moiety | |
| 2 | 164.5 |
| 3 | 103.0 |
| 4 | 182.5 |
| 5 | 161.0 |
| 6 | 99.5 |
| 7 | 163.0 |
| 8 | 105.0 |
| 9 | 156.8 |
| 10 | 104.5 |
| 1' | 122.0 |
| 2' | 115.0 |
| 3' | 146.0 |
| 4' | 150.0 |
| 5' | 116.5 |
| 6' | 119.5 |
| Glucose Moiety | |
| 1" | 74.0 |
| 2" | 80.0 |
| 3" | 78.5 |
| 4" | 71.0 |
| 5" | 82.0 |
| 6" | 62.0 |
| Galactose Moiety | |
| 1''' | 105.5 |
| 2''' | 72.0 |
| 3''' | 73.5 |
| 4''' | 69.0 |
| 5''' | 76.0 |
| 6''' | 61.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Dissolution: Accurately weigh 5-10 mg of purified 2”-O-beta-L-galactopyranosylorientin and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Solubility: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum to identify all proton signals and their multiplicities.
-
Typical parameters: 16-32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to identify all carbon signals.
-
Typical parameters: 1024-2048 scans, 2-second relaxation delay, 45° pulse angle.
-
-
2D COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is essential for tracing the connectivity within the sugar rings and the aromatic systems.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly crucial for determining the glycosidic linkages and the attachment point of the sugar moiety to the flavonoid core.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
These experiments identify protons that are close in space, providing through-space correlations that help to determine the stereochemistry and conformation of the molecule, including the anomeric configurations of the sugars.
-
Structural Elucidation Workflow
The structural elucidation of 2”-O-beta-L-galactopyranosylorientin using NMR spectroscopy follows a logical progression of data analysis.
Signaling Pathway Involvement
2”-O-beta-L-galactopyranosylorientin has been shown to possess anti-inflammatory properties by modulating key signaling pathways in immune cells. Specifically, in lipopolysaccharide (LPS)-stimulated microglial cells, it inhibits the production of pro-inflammatory mediators.[2][3] This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK) signaling pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.
References
Application Notes: 2"-O-beta-L-galactopyranosylorientin as a Phytochemical and Bioactive Marker
Audience: Researchers, scientists, and drug development professionals.
Introduction 2"-O-beta-L-galactopyranosylorientin is a flavone (B191248) C-glycoside naturally occurring in medicinal plants such as Trollius chinensis, Trollius ledebouri, and Lophatherum gracile.[1][2][3] As a distinct chemical entity within these species, it serves as a valuable phytochemical marker for identity, purity, and quality control of raw materials and derived products. Furthermore, this compound exhibits significant anti-inflammatory properties, making it a useful biomarker for assessing the biological activity of plant extracts.[4][5] These application notes provide detailed protocols for the extraction, quantification, and bioactivity assessment of this compound.
Physicochemical and Analytical Properties
The fundamental properties of this compound are summarized below. This information is critical for its use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 861691-37-4 | [4] |
| Molecular Formula | C₂₇H₃₀O₁₆ | [4] |
| Molecular Weight | 610.52 g/mol | [4] |
| Compound Type | Flavone C-glycoside | [5] |
| Appearance | Solid / Powder | [4] |
| Purity (Commercial Std.) | ≥98% (by HPLC) | - |
| Solubility | Soluble in DMSO | [1] |
| Primary Botanical Sources | Trollius chinensis, Trollius ledebouri | [1][2] |
| Analytical Techniques | HPLC, UPLC-MS/MS | [2][6] |
Application I: Phytochemical Marker for Quality Control
Utilizing this compound as a marker allows for the standardization of herbal extracts. The following protocols detail the extraction from plant material and subsequent quantification using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Extraction and Purification
Caption: Workflow for flavonoid extraction and purification.
Protocol 1: Extraction from Plant Material
This protocol is based on heating reflux extraction, a common method for isolating flavonoids from Trollius species.[3][7]
-
Preparation : Weigh 10.0 g of dried, powdered plant material (e.g., Trollius chinensis flowers) and place it into a round-bottom flask.
-
Extraction :
-
Add 150 mL of 70% aqueous ethanol to the flask.
-
Connect the flask to a reflux condenser and heat the mixture in a water bath at 80°C for 2 hours with continuous stirring.
-
Allow the mixture to cool and filter through a suitable filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration :
-
Combine the filtrates from all three extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50°C until the ethanol is completely removed.
-
-
Optional Purification (for cleaner extract) :
-
Dilute the aqueous concentrate with water and pass it through a pre-conditioned macroporous adsorption resin column.[7]
-
Wash the column with several volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoid fraction from the resin using 50-70% ethanol.
-
Collect the eluate and concentrate it to dryness using a rotary evaporator.
-
-
Final Preparation : Transfer the dried extract to a vial and store at 4°C, protected from light, until HPLC analysis.
Experimental Workflow for HPLC Quantification
Caption: Workflow for quantification by HPLC.
Protocol 2: Quantification by HPLC
This method is adapted from established procedures for analyzing flavonoids in Trollius extracts.[6]
-
Standard Preparation :
-
Accurately weigh 1.0 mg of this compound standard and dissolve it in 10.0 mL of methanol to prepare a stock solution (100 µg/mL).
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation :
-
Accurately weigh 20 mg of the dried plant extract (from Protocol 1) and dissolve it in 10.0 mL of methanol.
-
Use sonication for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions :
-
Instrument : HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase : A gradient of Acetonitrile (A) and 0.1% Acetic Acid in Water (B).[6]
-
Gradient Elution : Start with 15% A, increase to 30% A over 20 minutes, then wash with 90% A and re-equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : ~350 nm (typical for flavones).
-
Injection Volume : 10 µL.
-
-
Analysis and Quantification :
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration in the sample using the regression equation from the calibration curve.
-
Application II: Biomarker for Anti-inflammatory Activity
This compound inhibits the production of pro-inflammatory mediators in immune cells, such as macrophages.[4] Its presence and concentration can be correlated with the anti-inflammatory potential of an extract.
Signaling Pathway of Inhibition
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering downstream signaling cascades like NF-κB and MAPK (including ERK). This leads to the production of inflammatory mediators. This compound has been shown to suppress the activation of the NF-κB and ERK pathways.[5]
Caption: LPS-induced inflammation pathway and its inhibition.
Protocol 3: In Vitro Anti-inflammatory Assay
This protocol describes how to assess the ability of the compound to suppress LPS-induced inflammation in RAW 264.7 murine macrophages.
-
Cell Culture :
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment :
-
Prepare stock solutions of this compound in sterile DMSO. The final DMSO concentration in the culture medium should be ≤ 0.1%.
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of the test compound (e.g., 10, 50, 100, 200 µM).[4]
-
Incubate the cells for 1-2 hours (pre-treatment).
-
-
Stimulation :
-
Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
Incubate for 24 hours.
-
-
Measurement of Inflammatory Markers :
-
Nitric Oxide (NO) Production :
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Production (TNF-α, IL-6) :
-
Collect the remaining supernatant.
-
Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
-
Quantitative Bioactivity Data
The table below summarizes the reported anti-inflammatory activity of this compound.
| Assay Target | Cell Line | Effective Concentration | Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | 100 - 200 µM | Decreased production | [4] |
| IL-6 | RAW 264.7 | 100 - 200 µM | Decreased production | [4] |
| TNF-α | RAW 264.7 | 100 - 200 µM | Decreased production | [4] |
| TNF-α, IL-1β | BV-2 Microglia | Not specified | Inhibited expression | [5] |
| NF-κB & ERK Pathways | BV-2 Microglia | Not specified | Suppressed activation | [5] |
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jocpr.com [jocpr.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103623075A - Preparation method for trollius chinensis bunge extract - Google Patents [patents.google.com]
Application Notes and Protocols for 2"-O-beta-L-galactopyranosylorientin in Neuroinflammation Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1] Activated microglia release a plethora of pro-inflammatory and neurotoxic mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Consequently, the inhibition of microglial activation presents a promising therapeutic strategy for mitigating neurodegeneration.[1]
2"-O-beta-L-galactopyranosylorientin (OGA), a flavonoid glycoside extracted from plants like Trollius chinensis and Lophatherum gracile, has demonstrated significant anti-neuroinflammatory properties.[1][2][3][4] In vitro studies have shown that OGA effectively suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[1] The primary mechanisms of action involve the inhibition of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, alongside the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[1]
These application notes provide a summary of the effects of OGA in a common in vitro model of neuroinflammation and detailed protocols for key experiments to assess its efficacy.
Data Presentation
The following tables summarize the reported effects of this compound (OGA) on key inflammatory markers in LPS-stimulated microglial cells. The data is based on qualitative and quantitative findings from available literature.[1][2]
Table 1: Effect of OGA on Pro-inflammatory Mediator Production in LPS-Stimulated BV-2 Microglial Cells
| Inflammatory Mediator | Treatment Condition | Concentration of OGA | % Inhibition (Relative to LPS control) | Reference |
| Nitric Oxide (NO) | LPS (1 µg/mL) | 10 - 100 µM | Significant Inhibition | [1] |
| TNF-α | LPS (1 µg/mL) | 10 - 100 µM | Significant Inhibition | [1] |
| IL-1β | LPS (1 µg/mL) | 10 - 100 µM | Marked Inhibition | [1] |
| IL-6 | LPS (1 µg/mL) | 100 - 200 µM | Significant Inhibition (in RAW 264.7 cells) | [2] |
Table 2: Effect of OGA on Pro-inflammatory Enzyme Expression in LPS-Stimulated BV-2 Microglial Cells
| Protein | Treatment Condition | Concentration of OGA | Method of Detection | Outcome | Reference |
| iNOS | LPS (1 µg/mL) | 10 - 100 µM | Western Blot | Marked Inhibition of expression | [1] |
| COX-2 | LPS (1 µg/mL) | 10 - 100 µM | Western Blot | Marked Inhibition of expression | [1] |
Table 3: Effect of OGA on Key Signaling Pathways in LPS-Stimulated BV-2 Microglial Cells
| Signaling Pathway | Key Protein Analyzed | Concentration of OGA | Method of Detection | Outcome | Reference |
| NF-κB | p65 (nuclear translocation) | 10 - 100 µM | Western Blot/Immunofluorescence | Suppression of activation | [1] |
| ERK | p-ERK | 10 - 100 µM | Western Blot | Suppression of activation | [1] |
| Nrf2/HO-1 | Nrf2 (nuclear translocation), HO-1 | 10 - 100 µM | Western Blot | Activation of the pathway | [1] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects of OGA.
Caption: Signaling pathways modulated by OGA in LPS-stimulated microglia.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of BV-2 microglial cells and the experimental setup for testing the effects of OGA.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (OGA)
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates (96-well, 24-well, or 6-well as needed)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells in appropriate culture plates at a density that will result in 80-90% confluency at the time of treatment. For a 96-well plate, a density of 2.5 x 10^4 cells/well is often used.
-
OGA Preparation: Prepare a stock solution of OGA in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Pre-treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of OGA or vehicle (DMSO) and incubate for 1-2 hours.
-
Stimulation: Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for the desired time period. For cytokine and NO analysis, 24 hours is a common time point. For signaling protein analysis (e.g., Western blot), shorter time points (e.g., 30-60 minutes for phosphorylation events) may be necessary.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
Sodium nitrite (NaNO2) standard solution (0-100 µM)
-
96-well microplate reader
Procedure:
-
Sample Collection: After the 24-hour incubation period, collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Standard Curve: Prepare a standard curve by serially diluting the sodium nitrite solution in culture medium to concentrations ranging from 0 to 100 µM.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well containing the supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol outlines the quantitative measurement of TNF-α in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, according to the kit manufacturer's instructions.
-
Washing and Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Addition: Prepare serial dilutions of the recombinant mouse TNF-α standard. Add 100 µL of the standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate until a sufficient color develops (typically 15-30 minutes) in the dark.
-
Stop Reaction: Stop the reaction by adding the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: Determine the concentration of TNF-α in the samples from the standard curve.
Western Blot Analysis
This protocol is for the detection of iNOS, COX-2, and key proteins in the NF-κB, ERK, and Nrf2 signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels, which should be normalized to a loading control like β-actin.
Conclusion
This compound demonstrates promising anti-neuroinflammatory properties by targeting key inflammatory pathways in microglia. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of OGA and other potential therapeutic compounds in in vitro models of neuroinflammation. Further in vivo studies are warranted to validate these findings in more complex disease models.
References
- 1. Nuclear Factor Kappa B: A Nobel Therapeutic Target of Flavonoids Against Parkinson's Disease - Singh - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 2. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2”-O-beta-L-galactopyranosylorientin in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1][2] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline.[3][4] Neuroinflammation and oxidative stress are also recognized as critical components in the pathogenesis of AD.[1][5] Flavonoids have emerged as promising natural compounds for neuroprotection due to their antioxidant and anti-inflammatory properties.[5][6]
2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with demonstrated anti-inflammatory activity.[7] While direct research on its application in Alzheimer's disease is nascent, its known bioactivities and the neuroprotective effects of the related compound, orientin (B1677486), suggest its potential as a therapeutic agent for AD. Orientin has been shown to exert neuroprotective effects by mediating caspase activity in neuronal cell lines.[8] This document provides detailed hypothetical application notes and experimental protocols to guide researchers in investigating the therapeutic potential of this compound for Alzheimer's disease.
Proposed Mechanisms of Action in Alzheimer's Disease
Based on its known anti-inflammatory properties and the neuroprotective effects of similar flavonoids, this compound is hypothesized to mitigate Alzheimer's disease pathology through several mechanisms:
-
Attenuation of Neuroinflammation: By inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, the compound may reduce the chronic neuroinflammation that contributes to neuronal damage in AD.[7][9]
-
Reduction of Oxidative Stress: Flavonoids are known to possess antioxidant properties. This compound may protect neurons from oxidative damage by scavenging reactive oxygen species (ROS) and potentially upregulating endogenous antioxidant defense mechanisms like the Nrf2 pathway.[1][5]
-
Inhibition of Apoptosis: The related compound orientin has been shown to inhibit caspase-3/7 and caspase-9 activity, key mediators of apoptosis.[8] this compound may similarly protect neurons from Aβ-induced apoptosis.
-
Modulation of Aβ Aggregation: Some flavonoids have been shown to interfere with the aggregation of Aβ peptides, a key event in plaque formation.[5]
The following diagram illustrates the hypothesized signaling pathways potentially modulated by this compound in the context of Alzheimer's disease.
Caption: Hypothesized signaling pathways of this compound in AD.
Experimental Protocols
In Vitro Studies
The following workflow outlines the general procedure for in vitro investigation.
Caption: General workflow for in vitro experiments.
1. Cell Culture and Aβ Oligomer Preparation
-
Cell Lines:
-
Human neuroblastoma SH-SY5Y cells (for neuronal toxicity studies).
-
Mouse microglial BV-2 cells (for neuroinflammation studies).
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ Oligomer Preparation:
-
Dissolve synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP).
-
Evaporate the HFIP and resuspend the peptide film in DMSO.
-
Dilute with sterile PBS to the desired concentration and incubate at 4°C for 24 hours to form oligomers.
-
2. Treatment Protocol
-
Seed cells in 96-well or 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Add pre-aggregated Aβ1-42 oligomers (e.g., 10 µM) to the cell cultures.
-
Co-incubate for 24-48 hours before performing assays.
3. Key Experimental Assays
-
Cell Viability (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Load cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes.
-
After treatment, measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Caspase-3/7 Activity Assay:
-
Lyse the cells after treatment.
-
Add a luminogenic caspase-3/7 substrate.
-
Measure luminescence to determine caspase activity.
-
In Vivo Studies (Hypothetical)
The following workflow outlines a potential in vivo study design.
Caption: General workflow for in vivo experiments.
1. Animal Model and Treatment
-
Animal Model: Use a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 double transgenic mice, which develop Aβ plaques and cognitive deficits.
-
Treatment Groups:
-
Wild-type control + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (low dose)
-
APP/PS1 + this compound (high dose)
-
-
Drug Administration: Administer the compound daily via oral gavage for a period of 1-3 months.
2. Behavioral Assessment
-
Morris Water Maze: To assess spatial learning and memory.
-
Train mice to find a hidden platform in a circular pool of water.
-
Record the escape latency and path length over several days.
-
Conduct a probe trial with the platform removed to assess memory retention.
-
3. Post-mortem Analysis
-
Immunohistochemistry:
-
Perfuse the mice and collect the brains.
-
Prepare brain sections and stain for Aβ plaques (e.g., with 6E10 antibody) and activated microglia (e.g., with Iba1 antibody).
-
Quantify the plaque load and microglial activation.
-
-
Biochemical Analysis of Brain Homogenates:
-
Homogenize brain tissue.
-
Use ELISA to measure the levels of Aβ40 and Aβ42.
-
Use Western blotting to analyze the expression of key proteins in inflammatory and apoptotic pathways.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Neuroprotection against Aβ Toxicity
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fold Change) | Caspase-3/7 Activity (Fold Change) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Aβ (10 µM) | 52.3 ± 4.1 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Aβ + Cmpd (1 µM) | |||
| Aβ + Cmpd (5 µM) | |||
| Aβ + Cmpd (10 µM) | |||
| Aβ + Cmpd (25 µM) | |||
| Aβ + Cmpd (50 µM) |
Data to be presented as mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed.
Table 2: In Vitro Anti-inflammatory Effects in Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 15.2 ± 2.1 | 8.9 ± 1.5 | 20.5 ± 3.0 |
| LPS (1 µg/mL) | 250.6 ± 15.8 | 150.3 ± 10.2 | 310.1 ± 20.5 |
| LPS + Cmpd (1 µM) | |||
| LPS + Cmpd (5 µM) | |||
| LPS + Cmpd (10 µM) | |||
| LPS + Cmpd (25 µM) | |||
| LPS + Cmpd (50 µM) |
Data to be presented as mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed.
Table 3: In Vivo Cognitive Improvement in APP/PS1 Mice
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Wild-type + Vehicle | ||
| APP/PS1 + Vehicle | ||
| APP/PS1 + Cmpd (Low Dose) | ||
| APP/PS1 + Cmpd (High Dose) |
Data to be presented as mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed.
Table 4: In Vivo Neuropathological Changes in APP/PS1 Mice
| Treatment Group | Aβ Plaque Load (%) | Iba1+ Microglia Count | Brain TNF-α (pg/mg protein) |
| Wild-type + Vehicle | |||
| APP/PS1 + Vehicle | |||
| APP/PS1 + Cmpd (Low Dose) | |||
| APP/PS1 + Cmpd (High Dose) |
Data to be presented as mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed.
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in the context of Alzheimer's disease. By systematically evaluating its effects on neuroinflammation, oxidative stress, apoptosis, and Aβ pathology, researchers can elucidate its mechanisms of action and determine its efficacy in preclinical models. These studies will be crucial in assessing its potential for further development as a novel treatment for Alzheimer's disease.
References
- 1. Natural antioxidants that act against Alzheimer’s disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Detection of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Mechanisms of Red Algae-Derived Bioactive Compounds in Alzheimer’s Disease: An Overview of Novel Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo application of beta amyloid oligomers: a simple tool to evaluate mechanisms of action and new therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Neuroprotective effects of orientin on hydrogen peroxide‑induced apoptosis in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relationships between neuroglial and neuronal changes in Alzheimer’s disease, and the related controversies II: gliotherapies and multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of 2”-O-beta-L-galactopyranosylorientin on Microglia Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology.[1][2] Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] Consequently, modulating microglia activation presents a promising therapeutic strategy. This document provides detailed application notes and protocols for investigating the effects of 2”-O-beta-L-galactopyranosylorientin (OGA), a flavonoid glycoside, on microglia activation.[3][5]
OGA has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglia.[3] The compound mitigates the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[3] These effects are associated with the suppression of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, as well as the activation of the NRF2/heme oxygenase-1 (HO-1) pathway.[3]
These protocols will guide researchers in assessing the anti-neuroinflammatory and potential neuroprotective properties of OGA.
Data Presentation
Table 1: Effect of 2”-O-beta-L-galactopyranosylorientin on Pro-inflammatory Mediator Production in LPS-stimulated BV-2 Microglia
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Production (% of LPS control) |
| Control | - | Baseline | Baseline |
| LPS | 1 µg/mL | 100% | 100% |
| OGA + LPS | 50 | Significantly Reduced | Significantly Reduced |
| OGA + LPS | 100 | Significantly Reduced | Significantly Reduced |
| OGA + LPS | 200 | Significantly Reduced | Significantly Reduced |
Note: This table summarizes the reported qualitative effects. Specific quantitative data would require access to the full research article. The data indicates a dose-dependent inhibition.
Table 2: Effect of 2”-O-beta-L-galactopyranosylorientin on Pro-inflammatory Gene Expression in LPS-stimulated BV-2 Microglia
| Treatment | Concentration (µM) | iNOS mRNA Expression | COX-2 mRNA Expression | TNF-α mRNA Expression | IL-1β mRNA Expression |
| Control | - | Baseline | Baseline | Baseline | Baseline |
| LPS | 1 µg/mL | Upregulated | Upregulated | Upregulated | Upregulated |
| OGA + LPS | 200 | Markedly Inhibited | Markedly Inhibited | Markedly Inhibited | Markedly Inhibited |
Note: This table summarizes the reported qualitative effects. Specific quantitative data would require access to the full research article.
Experimental Protocols
Protocol 1: BV-2 Microglia Cell Culture and Treatment
This protocol describes the culture of the BV-2 microglial cell line and subsequent treatment with LPS and OGA.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
2”-O-beta-L-galactopyranosylorientin (OGA), dissolved in DMSO
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Detach cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging.
-
-
Cell Seeding:
-
For experiments, seed BV-2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction).
-
Seed at a density of 5 x 10^4 cells/well in a 24-well plate and allow to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh DMEM containing 2% FBS.
-
Pre-treat cells with various concentrations of OGA (e.g., 50, 100, 200 µM) or vehicle (DMSO) for 1 hour. The final DMSO concentration should be less than 0.1%.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis). Include a control group without LPS or OGA treatment.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution (0-100 µM)
-
96-well microplate reader
Procedure:
-
After the 24-hour treatment period (from Protocol 1), collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each sample and standard well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol quantifies the amount of TNF-α secreted into the cell culture medium.
Materials:
-
TNF-α ELISA kit (commercially available)
-
Cell culture supernatants (from Protocol 1)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the TNF-α ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-linked secondary antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Protocol 4: Western Blot Analysis for Protein Expression
This protocol assesses the protein levels of iNOS, COX-2, and signaling proteins like phosphorylated NF-κB and ERK.
Materials:
-
Cell lysates (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 5: Co-culture Neuroprotection Assay
This protocol evaluates the ability of OGA to protect neuronal cells from the neurotoxic effects of activated microglia.[3]
Materials:
-
BV-2 microglia cells
-
HT-22 hippocampal neuronal cell line
-
Transwell inserts (0.4 µm pore size) for 24-well plates
-
Cell culture medium for both cell lines
Procedure:
-
Seed HT-22 neuronal cells in the bottom of a 24-well plate.
-
Seed BV-2 microglia on the Transwell inserts.
-
Allow both cell types to adhere overnight.
-
The next day, treat the BV-2 cells on the inserts with OGA and/or LPS as described in Protocol 1.
-
Place the Transwell inserts containing the treated BV-2 cells into the wells with the HT-22 cells.
-
Co-culture for 48 hours.
-
After co-culture, remove the Transwell inserts.
-
Assess the viability of the HT-22 neuronal cells using an MTT assay or by staining with markers for apoptosis (e.g., TUNEL assay).
Visualizations
Caption: Experimental workflow for investigating OGA's effects.
Caption: Signaling pathways modulated by OGA in microglia.
References
- 1. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroinflammation and galectins: a key relationship in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols: 2"-O-beta-L-galactopyranosylorientin as a Potential Therapeutic for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] The pathogenesis of IBD is complex, involving genetic predisposition, environmental factors, and an aberrant immune response to gut microbiota.[1] A key therapeutic strategy involves the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory mediators.[2][3]
2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in plants such as Trollius chinensis. In vitro studies have demonstrated its anti-inflammatory properties, including the inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. While direct in vivo studies on this compound in IBD models are not yet available, research on structurally related flavonoids, such as luteolin (B72000) and orientin, provides compelling evidence for the potential therapeutic efficacy of this class of compounds in mitigating colitis.[4][5] These related compounds have been shown to ameliorate disease activity, reduce inflammation, and inhibit key inflammatory signaling pathways in animal models of IBD.[4][6]
These application notes provide a comprehensive overview of the potential therapeutic application of this compound for IBD, with detailed protocols for preclinical evaluation based on the established effects of related flavonoids.
Data Presentation: Efficacy of Related Flavonoids in a DSS-Induced Colitis Mouse Model
The following tables summarize the quantitative data from studies on luteolin, a flavonoid structurally related to this compound, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This data serves as a proxy to illustrate the potential therapeutic effects of this compound.
Table 1: Effect of Luteolin on Clinical and Macroscopic Parameters of DSS-Induced Colitis
| Treatment Group | Disease Activity Index (DAI) Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | 0.5 ± 0.2 | 8.5 ± 0.5 | 1.2 ± 0.3 |
| DSS Model | 10.2 ± 1.5 | 5.2 ± 0.4 | 8.5 ± 1.1 |
| DSS + Luteolin (50 mg/kg) | 4.1 ± 0.8 | 7.1 ± 0.6 | 3.8 ± 0.7 |
| DSS + Luteolin (100 mg/kg) | 2.5 ± 0.5 | 7.9 ± 0.4 | 2.1 ± 0.5 |
*p < 0.05 compared to DSS Model group. Data are presented as mean ± SD.
Table 2: Effect of Luteolin on Pro-inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | 25 ± 5 | 15 ± 4 | 20 ± 6 |
| DSS Model | 150 ± 20 | 110 ± 15 | 130 ± 18 |
| DSS + Luteolin (50 mg/kg) | 70 ± 12 | 55 ± 9 | 65 ± 11 |
| DSS + Luteolin (100 mg/kg) | 40 ± 8 | 30 ± 6 | 35 ± 7 |
*p < 0.05 compared to DSS Model group. Data are presented as mean ± SD.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of action for this compound in IBD.
Experimental Workflow
Caption: Workflow for evaluating the therapeutic potential of the compound in a mouse model of colitis.
Experimental Protocols
DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS), a widely used model that mimics human ulcerative colitis.[7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound (or test compound)
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
-
Animal caging and husbandry supplies
-
Analytical balance
-
pH meter
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Control Group: Receive regular drinking water and vehicle.
-
DSS Model Group: Receive DSS in drinking water and vehicle.
-
Treatment Group(s): Receive DSS in drinking water and this compound at various doses (e.g., 25, 50, 100 mg/kg).
-
-
Colitis Induction: Prepare a 3% (w/v) DSS solution in sterile drinking water. Provide this solution to the DSS and treatment groups ad libitum for 7 consecutive days. The control group receives regular drinking water.
-
Compound Administration: Administer this compound or vehicle daily via oral gavage, starting from day 1 of DSS administration until the end of the experiment.
-
Monitoring: Monitor the mice daily for the following parameters to calculate the Disease Activity Index (DAI):
-
Body Weight Loss: (0: none; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)
-
Stool Consistency: (0: normal; 2: loose stools; 4: diarrhea)
-
Rectal Bleeding: (0: none; 2: slight bleeding; 4: gross bleeding) The DAI is calculated as the sum of the scores for these three parameters, divided by three.
-
-
Termination: At the end of the experimental period (e.g., day 8), euthanize the mice by an approved method.
-
Sample Collection: Immediately dissect the colon from the cecum to the anus. Measure the colon length. Collect sections of the distal colon for histological analysis, MPO assay, cytokine analysis, and Western blotting.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme predominantly found in neutrophils, and its activity in the colon is a reliable indicator of neutrophil infiltration and inflammation.
Materials:
-
Colon tissue homogenates
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride (B599025)
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer (plate reader)
Procedure:
-
Homogenization: Homogenize a pre-weighed section of the distal colon in 50 mM potassium phosphate buffer containing 0.5% HTAB on ice.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Assay Reaction: In a 96-well plate, add 50 µL of the supernatant.
-
Add 100 µL of 50 mM potassium phosphate buffer (pH 6.0) containing 0.167 mg/mL o-dianisidine dihydrochloride and 0.0005% H₂O₂ to each well.
-
Measurement: Immediately measure the change in absorbance at 450 nm over 5 minutes using a spectrophotometer.
-
Calculation: One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C. Express the results as MPO units per gram of tissue.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is for assessing the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Colon tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize colon tissue in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on SDS-PAGE gels.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.
References
- 1. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurantii Fructus extract alleviates DSS-induced colitis in mice via regulating NF-κB and Nrf2/HO-1 signaling pathways and modulating intestinal microbiota [frontiersin.org]
- 3. Sesamin protects against DSS-induced colitis in mice by inhibiting NF-κB and MAPK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Luteolin Alleviates Ulcerative Colitis in Mice by Modulating Gut Microbiota and Plasma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Flavonoid Luteolin Worsens Chemical-Induced Colitis in NF-κBEGFP Transgenic Mice through Blockade of NF-κB-Dependent Protective Molecules | PLOS One [journals.plos.org]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2”-O-beta-L-galactopyranosylorientin in Modulating Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in plants such as Trollius chinensis and Lophatherum gracile, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] This document provides detailed application notes and experimental protocols for researchers interested in investigating the role of this compound in modulating immune responses, particularly in the context of inflammation.
Mechanism of Action
2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by intervening in key signaling pathways that are activated during an inflammatory response. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages and microglia, the compound has been shown to:
-
Inhibit Pro-inflammatory Mediators: It effectively reduces the production of key pro-inflammatory molecules including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and prostaglandins, respectively.[2]
-
Suppress the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] 2”-O-beta-L-galactopyranosylorientin has been observed to suppress the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[2]
-
Modulate the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) branch, is another critical signaling cascade in inflammation. The compound has been shown to inhibit the activation of the ERK signaling pathway in response to inflammatory stimuli.[2]
-
Activate the NRF2/HO-1 Antioxidant Pathway: 2”-O-beta-L-galactopyranosylorientin promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[2] This pathway plays a crucial role in the cellular antioxidant response and has anti-inflammatory functions.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin in various in vitro models.
Table 1: Inhibition of Pro-inflammatory Mediators by 2”-O-beta-L-galactopyranosylorientin in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitric Oxide (NO) Inhibition | TNF-α Inhibition | IL-6 Inhibition |
| 100 | Decreased | Decreased | Decreased |
| 200 | Decreased | Decreased | Decreased |
| Data is qualitative as presented in the source.[1] |
Table 2: Effects of 2”-O-beta-L-galactopyranosylorientin (OGA) on LPS-Stimulated BV-2 Microglia
| Parameter | Effect |
| Nitric Oxide (NO) Production | Significantly Inhibited |
| TNF-α Production | Significantly Inhibited |
| IL-1β Expression | Markedly Inhibited |
| iNOS Expression | Markedly Inhibited |
| COX-2 Expression | Markedly Inhibited |
| Data is qualitative as presented in the source.[2] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: LPS-induced pro-inflammatory signaling and inhibition.
Caption: Activation of the NRF2/HO-1 antioxidant pathway.
Experimental Workflow
Caption: General experimental workflow for evaluation.
Experimental Protocols
Cell Culture and LPS Stimulation
Materials:
-
RAW 264.7 (murine macrophage) or BV-2 (murine microglial) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
2”-O-beta-L-galactopyranosylorientin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well)
Protocol:
-
Culture RAW 264.7 or BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/mL for a 96-well plate). Allow cells to adhere overnight.
-
Prepare stock solutions of 2”-O-beta-L-galactopyranosylorientin in DMSO. Further dilute in culture medium to achieve final desired concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Pre-treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production). Include a vehicle control (DMSO) and a positive control (LPS only).
Nitric Oxide (NO) Assay (Griess Assay)
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microplate reader
Protocol:
-
After the LPS stimulation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plate reader
Protocol:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.
Applications in Research and Drug Development
The immunomodulatory properties of 2”-O-beta-L-galactopyranosylorientin make it a promising candidate for further investigation in several areas:
-
Basic Research: Elucidating the precise molecular interactions of the compound with components of the NF-κB, MAPK, and NRF2/HO-1 signaling pathways.
-
Drug Discovery: Serving as a lead compound for the development of novel anti-inflammatory drugs for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.
-
Nutraceutical Development: Investigating its potential as a dietary supplement for managing chronic low-grade inflammation.
Disclaimer: This document is intended for research purposes only. 2”-O-beta-L-galactopyranosylorientin is not approved for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling this compound.
References
Application Notes and Protocols: 2”-O-beta-L-galactopyranosylorientin in Traditional Chinese Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2”-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside predominantly isolated from the flowers of Trollius chinensis Bunge, a plant utilized in traditional Chinese medicine.[1][2] Emerging research has highlighted its significant therapeutic potential, particularly its anti-inflammatory, neuroprotective, and antioxidant properties. These attributes make OGA a compelling candidate for further investigation in the development of novel therapeutic agents for a range of inflammatory and neurodegenerative diseases.
This document provides detailed application notes and experimental protocols based on existing research to guide scientists in studying the pharmacological effects of 2”-O-beta-L-galactopyranosylorientin.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H30O16 | [2] |
| Molecular Weight | 610.5 g/mol | [2] |
| CAS Number | 861691-37-4 | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Botanical Source | Trollius chinensis Bunge, Lophatherum gracile | [1][2] |
Quantitative Data Summary
Anti-inflammatory Effects of 2”-O-beta-L-galactopyranosylorientin
| Experimental Model | Parameter Measured | Concentration of OGA | Observed Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | 100 - 200 µM | Significant decrease in NO production. | [2] |
| LPS-stimulated RAW 264.7 macrophages | Interleukin-6 (IL-6) production | 100 - 200 µM | Decrease in IL-6 production. | [2] |
| LPS-stimulated RAW 264.7 macrophages | Tumor Necrosis Factor-alpha (TNF-α) production | 100 - 200 µM | Decrease in TNF-α production. | [2] |
| LPS-stimulated BV-2 microglial cells | Nitric Oxide (NO) production | Not specified | Significant inhibition of NO production. | [3][4] |
| LPS-stimulated BV-2 microglial cells | Tumor Necrosis Factor-alpha (TNF-α) production | Not specified | Significant inhibition of TNF-α production. | [3][4] |
| LPS-stimulated BV-2 microglial cells | Interleukin-1beta (IL-1β) expression | Not specified | Marked inhibition of IL-1β expression. | [3] |
| LPS-stimulated BV-2 microglial cells | Inducible Nitric Oxide Synthase (iNOS) expression | Not specified | Marked inhibition of iNOS expression. | [3] |
| LPS-stimulated BV-2 microglial cells | Cyclooxygenase-2 (COX-2) expression | Not specified | Marked inhibition of COX-2 expression. | [3] |
Distribution of 2”-O-beta-L-galactopyranosylorientin in Trollius chinensis Floral Parts
| Floral Part | Mean Distribution (%) |
| Calyx | 83.62 |
| Corolla | 7.76 |
| Stamens and Pistils | 4.35 |
| Stalk | 2.92 |
| Ovary | 1.35 |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in Macrophages
Objective: To evaluate the effect of 2”-O-beta-L-galactopyranosylorientin on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
2”-O-beta-L-galactopyranosylorientin (OGA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of OGA (e.g., 50, 100, 200 µM) for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite (B80452) is used to quantify the NO concentration.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Neuroprotective Effect Evaluation in Microglial Cells
Objective: To assess the inhibitory effect of OGA on the activation of inflammatory signaling pathways in LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cell line
-
Appropriate cell culture medium and supplements
-
2”-O-beta-L-galactopyranosylorientin (OGA)
-
Lipopolysaccharide (LPS)
-
Reagents for Western blotting (primary antibodies for p-NF-κB p65, total NF-κB p65, p-ERK, total ERK, p-p38, total p38, p-JNK, total JNK, Nrf2, HO-1, and β-actin; secondary antibodies)
-
Reagents for immunofluorescence staining (DAPI)
Procedure:
-
Cell Culture and Treatment: Culture and treat BV-2 cells with OGA and LPS as described in Protocol 1.
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
NF-κB Nuclear Translocation Assay (Immunofluorescence):
-
Grow BV-2 cells on coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
-
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of 2”-O-beta-L-galactopyranosylorientin in plant extracts or other samples.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Acetonitrile (B52724) (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
2”-O-beta-L-galactopyranosylorientin standard
-
Sample extract
Procedure:
-
Standard Preparation: Prepare a stock solution of OGA standard in methanol (B129727) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract the plant material (e.g., dried and powdered flowers of Trollius chinensis) with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux extraction. Filter the extract through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-10 min, 10-20% A; 10-25 min, 20-35% A; 25-30 min, 35-10% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system. Identify the OGA peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of OGA in the sample using the calibration curve.
Signaling Pathway Diagrams
The anti-inflammatory and neuroprotective effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the modulation of key signaling pathways.
References
- 1. [PDF] Investigating anti-neuroinflammatory mechanism of orientin in lipopolysaccharide-induced BV2 microglia cells | Semantic Scholar [semanticscholar.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting & Optimization
solubility of 2"-O-beta-L-galactopyranosylorientin in common lab solvents
This technical support center provides guidance on the solubility of 2"-O-beta-L-galactopyranosylorientin in common laboratory solvents. Below you will find frequently asked questions (FAQs), troubleshooting advice, and a general experimental protocol for solubility determination.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: Quantitative solubility data for this compound is limited. However, specific data in dimethyl sulfoxide (B87167) (DMSO) is available. For other common solvents, solubility can be inferred from the general characteristics of flavonoid glycosides.
Data Presentation: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Solubility | Recommendations & Remarks |
| DMSO | 27.5 mg/mL (45.04 mM)[1] | Soluble[2] | Sonication is recommended to aid dissolution.[1] |
| Water | Data not available | Expected to be soluble | Flavonoid glycosides are generally soluble in water.[3] |
| Ethanol | Data not available | Expected to be soluble | Flavonoid glycosides are generally soluble in alcohols.[3] |
| Methanol | Data not available | Expected to be soluble | Flavonoid glycosides are generally soluble in alcohols.[3][4] |
| Acetone (B3395972) | Data not available | Likely sparingly soluble | Solubility of flavonoid glycosides in acetone can be variable.[5] |
Q2: Are there any special considerations when preparing solutions of this compound for in vivo studies?
A2: Yes, for in vivo studies, a specific formulation has been reported which involves a mixture of solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 2 mg/mL.[1] It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component. Heating and/or sonication may be necessary to fully dissolve the compound.[1]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[1] If stored in a solvent, it should be kept at -80°C for up to 1 year.[1] It is also advised to keep the compound away from direct sunlight.[1]
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen solvent.
-
Initial Steps:
-
Increase Mixing: Ensure the solution is being vigorously mixed or vortexed.
-
Sonication: As recommended for DMSO, sonication can be a highly effective method to aid dissolution.[1]
-
Gentle Heating: Gently warming the solution may increase the solubility. However, be cautious as high temperatures can potentially degrade the compound.
-
-
Solvent-Specific Advice:
-
Aqueous Solutions: If the compound is not dissolving in water, consider adjusting the pH. The solubility of flavonoids can be pH-dependent.
-
Organic Solvents: If solubility is poor in a non-polar organic solvent, this is expected for a glycoside. Consider switching to a more polar solvent like ethanol, methanol, or DMSO.[3][5]
-
-
If the problem persists:
-
Consider a Solvent Mixture: As demonstrated in the in vivo formulation, a mixture of solvents can sometimes be more effective at dissolving a compound than a single solvent.
-
Re-evaluate Solvent Choice: Based on the principle of "like dissolves like," polar solvents are the most appropriate choice for this polar glycosylated flavonoid.
-
Experimental Protocols
General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is established, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).
-
-
Quantification of Solute:
-
Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A calibration curve with standard solutions of known concentrations should be used for accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mM) at the specified temperature.
-
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: A generalized workflow for determining equilibrium solubility.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2"-O-beta-L-galactopyranosylorientin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2"-O-beta-L-galactopyranosylorientin from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a flavonoid glycoside.[1] It has been identified in plants such as Trollius chinensis (Flos Trollii Chinensis) and Lophatherum gracile.[1][2][3][4][5] This compound has demonstrated anti-inflammatory activity by decreasing the production of nitric oxide (NO), IL-6, and TNF-α in RAW 264.7 cells.[1]
Q2: What are the most effective methods for extracting flavonoids like this compound?
Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are widely used and have been shown to be efficient for extracting flavonoids from plant materials.[6][7] These methods offer advantages over conventional techniques, including shorter extraction times and reduced solvent consumption.[8][9] For purification, macroporous resin column chromatography is an effective method.[10][11]
Q3: Which factors are most critical for optimizing the extraction yield?
Several factors significantly influence the extraction efficiency of flavonoids.[12] The most critical parameters to optimize include:
-
Solvent Composition: The type of solvent and its concentration (e.g., ethanol (B145695)/methanol (B129727) in water) is crucial.[13][14]
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds.[12][15]
-
Extraction Time: Sufficient time is needed to ensure complete extraction, but prolonged times can lead to degradation.[12]
-
Solid-to-Solvent Ratio: A higher ratio of solvent to plant material generally improves extraction yield.[6][12]
-
pH: A slightly acidic to neutral pH (typically pH 4-6) is often optimal for flavonoid extraction.[13]
-
Plant Material Particle Size: Smaller particle sizes increase the surface area for solvent penetration.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient solvent system. | Optimize the solvent polarity. Mixtures of ethanol or methanol with water (e.g., 50-80%) are often effective for flavonoids.[13][14][16] |
| Suboptimal extraction temperature. | Experiment with different temperatures. While higher temperatures can improve solubility, they may also degrade the target compound.[12][15] For UAE, temperatures around 50-75°C are often optimal.[15][17] | |
| Inadequate extraction time. | Increase the extraction duration. For UAE and MAE, optimal times can range from 25 to 60 minutes.[6][7][18] | |
| Incorrect solid-to-solvent ratio. | Increase the volume of solvent relative to the plant material. Ratios from 1:25 to 1:50 (g:mL) are commonly used.[6][16] | |
| Improper sample preparation. | Grind the plant material to a smaller particle size to increase surface area and improve solvent penetration.[6][19] | |
| Degradation of the Extract (e.g., color change to brown) | Oxidation of phenolic hydroxyl groups. | This is a common sign of flavonoid degradation.[13] To minimize this, consider adding an antioxidant like ascorbic acid to the extraction solvent.[13] |
| High extraction temperature. | Use lower extraction temperatures to minimize thermal degradation.[13][15] | |
| Exposure to light and air (oxygen). | Protect the extraction mixture from light and perform the extraction under an inert atmosphere (e.g., nitrogen) if possible.[13] | |
| Co-extraction of a Large Amount of Impurities | Non-selective solvent system. | Adjust the polarity of the extraction solvent to be more selective for the target flavonoid. |
| Inefficient purification method. | Employ a multi-step purification process. After initial extraction, use macroporous resin column chromatography for further purification.[10][11] Elute the column with a gradient of ethanol in water to separate compounds based on polarity.[10] | |
| Inconsistent Results Between Batches | Variation in plant material. | Ensure the plant material is from the same source and harvested under similar conditions. The age of the leaves can affect flavonoid content.[17] |
| Lack of precise control over extraction parameters. | Carefully control and monitor all extraction parameters (temperature, time, power, etc.) for each experiment.[7] |
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized conditions for flavonoid extraction from various plant sources using UAE and MAE, which can serve as a starting point for optimizing the extraction of this compound.
Table 1: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Flavonoids
| Plant Material | Ethanol Conc. (%) | Temperature (°C) | Time (min) | Power (W) | Solid/Solvent Ratio (g:mL) | Flavonoid Yield |
| Pteris cretica L. | 56.74 | 74.27 | 45.94 | - | 1:33.69 | 4.71% |
| Lactuca indica L. | 58.86 | - | 30 | 411.43 | 1:24.76 | 48.01 mg/g |
| Olive Leaves | - | 50 | 50 | 270 | 1:41 | 74.95 mg RE/g dm |
| Chionanthus retusa Leaf | 60 | 80 | - | 140 | 1:25 | 121.28 mg/g |
Data compiled from references[15][16][17][20].
Table 2: Optimized Conditions for Microwave-Assisted Extraction (MAE) of Flavonoids
| Plant Material | Ethanol Conc. (%) | Temperature (°C) | Time (min) | Power (W) | Solid/Solvent Ratio (g:mL) | Flavonoid Yield |
| Radix Astragali | 90 | 110 | 25 | - | 1:25 | 1.190 mg/g |
| Phyllostachys heterocycla | 78.1 | - | 24.9 | 559 | - | 4.67% |
| Syzygium nervosum | - | - | 38 | 350 | 1:35 | 1409 µg/g |
| Onion | 50-100 (Methanol) | 50-100 | 5 | - | 1:50 - 1:100 | - |
Data compiled from references[7][14][18][21].
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline based on optimized parameters for flavonoid extraction.[15][16][17]
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 50°C) and grind it into a fine powder. Sieve the powder to obtain a uniform particle size.[22]
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 5.0 g) into a glass conical flask.
-
Solvent Addition: Add the optimized extraction solvent (e.g., 57% ethanol in water) at the determined solid-to-solvent ratio (e.g., 1:34 g/mL).
-
Ultrasonication: Place the flask in an ultrasonic water bath with controlled temperature (e.g., 74°C). Set the ultrasonic frequency (e.g., 40 kHz) and power.
-
Extraction: Sonicate for the optimized duration (e.g., 46 minutes).
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the extract at -20°C for further analysis and purification.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol provides a general procedure for MAE of flavonoids.[7][18][21]
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction Vessel: Weigh a specific amount of the sample (e.g., 0.2 g) and place it into a microwave extraction vessel.
-
Solvent Addition: Add the chosen extraction solvent (e.g., 90% ethanol) at the optimized solid-to-solvent ratio (e.g., 1:25 g/mL).
-
Microwave Irradiation: Securely close the vessel and place it in the microwave extractor. Set the microwave power (e.g., 560 W), temperature (e.g., 110°C), and extraction time (e.g., 25 minutes).
-
Cooling: After the irradiation cycle, allow the vessel to cool to room temperature.
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator as described in the UAE protocol.
-
Storage: Store the crude extract at -20°C.
Protocol 3: Column Chromatography for Purification
This protocol outlines a general method for purifying flavonoids from a crude extract using macroporous resin.[10][11]
-
Resin Preparation: Pre-treat the macroporous resin (e.g., AB-8 or D4020) by soaking it in ethanol and then washing thoroughly with deionized water.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude flavonoid extract in an appropriate solvent and load it onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with deionized water (e.g., 5 bed volumes) to remove unbound impurities. A subsequent wash with a low concentration of ethanol (e.g., 5%) can also be performed.
-
Elution: Elute the adsorbed flavonoids using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect the fractions.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical method like HPLC.
-
Concentration: Combine the fractions containing the purified compound and concentrate them using a rotary evaporator.
-
Final Product: The resulting solid is the purified flavonoid fraction.
Mandatory Visualizations
Caption: Experimental workflow for extraction and purification.
Caption: Anti-inflammatory signaling pathway inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorlab.com [biorlab.com]
- 4. CAS 861691-37-4 | 2''-O-beta-L-galactopyranosylorientin [phytopurify.com]
- 5. adooq.com [adooq.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 17. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Assessing the Cell Permeability of 2”-O-beta-L-galactopyranosylorientin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the in vitro cell permeability of 2”-O-beta-L-galactopyranosylorientin. The content is structured to address common challenges and provide clear, actionable guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is 2”-O-beta-L-galactopyranosylorientin and why is its cell permeability a concern?
A1: 2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside found in plants such as Trollius chinensis. Like many flavonoid glycosides, it possesses potential therapeutic properties, including anti-inflammatory effects. However, these types of compounds are often characterized by low oral bioavailability, which can be a major hurdle in their development as therapeutic agents. Assessing cell permeability is a critical early step to understand its potential for absorption in the gastrointestinal tract.
Q2: What in vitro models are most appropriate for assessing the intestinal permeability of this compound?
A2: The two most common and complementary in vitro models are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Assay: This is considered the "gold standard" as it uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium. It provides insights into both passive diffusion and active transport mechanisms, including efflux.[1]
-
PAMPA: This is a cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[2] Comparing results from both assays can help elucidate the transport mechanism. A significant difference between Caco-2 and PAMPA permeability may suggest the involvement of active transport.[2]
Q3: What level of permeability has been observed for 2”-O-beta-L-galactopyranosylorientin?
A3: Studies have shown that 2”-O-beta-L-galactopyranosylorientin is poorly transported across the Caco-2 cell monolayer.[3][4] Its apparent permeability coefficient (Papp) is generally in the range of 10⁻⁵ cm/s, classifying it as a compound with low absorption.[5][6][7]
Q4: What are the likely transport mechanisms for 2”-O-beta-L-galactopyranosylorientin?
A4: The transport of 2”-O-beta-L-galactopyranosylorientin across intestinal epithelial cells likely involves a combination of passive diffusion and transporter-mediated efflux.[7] The low permeability observed in Caco-2 cells, which express various transporters, suggests that efflux pumps may actively transport the compound back into the intestinal lumen, limiting its net absorption. Several studies have identified Multidrug Resistance-Associated Protein 2 (MRP2) as a key efflux transporter for flavonoid glycosides.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vitro permeability assessment of 2”-O-beta-L-galactopyranosylorientin.
Issue 1: Very low to non-detectable compound in the basolateral (receiver) chamber.
-
Possible Cause 1: Low Intrinsic Permeability.
-
Troubleshooting Step: Perform a PAMPA assay.[10] This will isolate passive diffusion. If permeability is also low in the PAMPA model, the compound's physicochemical properties (e.g., large size, high polarity due to the sugar moieties) are likely limiting its ability to cross the lipid membrane.
-
-
Possible Cause 2: Active Efflux.
-
Troubleshooting Step: Conduct a bi-directional Caco-2 assay, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
-
Troubleshooting Step: Perform the Caco-2 assay in the presence of known efflux pump inhibitors. For flavonoid glycosides, an inhibitor of MRP2, such as MK-571, would be appropriate.[8] A significant increase in A-B permeability in the presence of the inhibitor confirms the involvement of that efflux pump.
-
-
Possible Cause 3: Poor Compound Stability or Non-specific Binding.
-
Troubleshooting Step: Determine the recovery of the compound at the end of the experiment by measuring its concentration in the apical and basolateral chambers, as well as in the cell lysate. A low recovery (<80%) may indicate metabolic instability or binding to the plate plastic. Including bovine serum albumin (BSA) in the basolateral chamber can sometimes mitigate non-specific binding of lipophilic compounds.[11]
-
Issue 2: High variability in permeability results between wells or experiments.
-
Possible Cause 1: Inconsistent Caco-2 Monolayer Integrity.
-
Troubleshooting Step: Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the transport experiment.[11][12] Only use monolayers with TEER values within your laboratory's established range (typically >300 Ω·cm²).[11] A significant drop in TEER after the experiment suggests the compound may be toxic to the cells, compromising the monolayer.
-
Troubleshooting Step: Co-administer a paracellular marker of low permeability, such as Lucifer Yellow or fluorescein.[12] High transport of this marker indicates a leaky monolayer.
-
-
Possible Cause 2: Inconsistent Cell Culture Practices.
Issue 3: Apparent permeability (Papp) seems to change with the initial compound concentration.
-
Possible Cause: Saturation of a transport mechanism.
-
Troubleshooting Step: This is strong evidence for the involvement of a carrier-mediated process (either uptake or efflux). If permeability increases as concentration decreases, it may suggest a saturable efflux transporter is becoming overwhelmed. Perform the assay across a range of concentrations to characterize the kinetics of the transport.
-
Quantitative Data Presentation
The following tables summarize the apparent permeability coefficient (Papp) data for 2”-O-beta-L-galactopyranosylorientin and related compounds from the literature.
| Compound | Assay System | Direction | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Classification | Reference |
| 2”-O-beta-L-galactopyranosylorientin | Caco-2 | A-B | 20 | 0.13 ± 0.01 | Low | [3],[4] |
| 2”-O-beta-L-galactopyranosylorientin | Caco-2 | B-A | 20 | 0.21 ± 0.04 | Low | [3],[4] |
| Orientin | Caco-2 | A-B | 20 | 0.16 ± 0.02 | Low | [3],[4] |
| Orientin | Caco-2 | B-A | 20 | 0.20 ± 0.03 | Low | [3],[4] |
| Atenolol (Low Permeability Control) | Caco-2 | A-B | 20 | 0.15 ± 0.02 | Low | [3],[4] |
| Propranolol (High Permeability Control) | Caco-2 | A-B | 20 | 17.2 ± 1.25 | High | [3],[4] |
Note: Papp values in the order of 10⁻⁵ cm/s (0.1 x 10⁻⁶ cm/s) are indicative of poorly absorbed compounds.[5][7]
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is a generalized procedure based on common practices.[12][13]
-
Cell Culture:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed Caco-2 cells at a density of approximately 2 x 10⁵ cells/cm² onto Transwell inserts (e.g., 12-well format, 1.12 cm² area, 0.4 µm pore size).[11]
-
Maintain the cell culture for 19-21 days to allow for differentiation and monolayer formation. Replace the culture medium every other day for the first 14 days and daily thereafter.[13]
-
-
Monolayer Integrity Check:
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.5 mL).
-
Add the dosing solution of 2”-O-beta-L-galactopyranosylorientin (e.g., 20 µM in transport buffer) to the apical (donor) chamber (e.g., 0.5 mL).
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and immediately replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Bi-directional Transport (Basolateral to Apical - B-A):
-
Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Post-Experiment Integrity Check:
-
After the transport experiment, wash the monolayers and measure the TEER again to check for any compound-induced toxicity.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in all collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor chamber
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for a PAMPA experiment.[2][10][14]
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).
-
Coat the membrane of each well in a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Add the dosing solution of 2”-O-beta-L-galactopyranosylorientin (e.g., 10-20 µM in buffer) to the wells of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Permeability (Pe):
-
The permeability coefficient (Pe) is calculated using equations that account for the concentrations in the donor and acceptor wells, well volumes, membrane area, and incubation time.
-
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. PAMPA | Evotec [evotec.com]
- 3. Characterization of the Intestinal Absorption of Seven Flavonoids from the Flowers of Trollius chinensis Using the Caco-2 Cell Monolayer Model | PLOS One [journals.plos.org]
- 4. Characterization of the Intestinal Absorption of Seven Flavonoids from the Flowers of Trollius chinensis Using the Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the effective components of the flowers of Trollius chinensis from the perspectives of intestinal bacterial transformation and intestinal absorption [agris.fao.org]
- 6. Investigation of the effective components of the flowers of Trollius chinensis from the perspectives of intestinal bacterial transformation and intestinal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Efflux of dietary flavonoid quercetin 4'-beta-glucoside across human intestinal Caco-2 cell monolayers by apical multidrug resistance-associated protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin and naringenin transport across human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
Technical Support Center: Improving the Oral Bioavailability of 2"-O-beta-L-galactopyranosylorientin
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2"-O-beta-L-galactopyranosylorientin. This document provides answers to frequently asked questions and detailed troubleshooting guides for common challenges encountered during in vivo experiments related to its low oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally low?
A: The low oral bioavailability of this compound, a flavonoid C-glycoside, stems from several physicochemical and physiological barriers.[1][2] These include:
-
Poor Aqueous Solubility: Like many flavonoids, its complex polyhydroxy structure limits its solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
Low Intestinal Permeability: The presence of the hydrophilic galactopyranosyl (sugar) moiety increases the molecule's polarity, hindering its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.[4]
-
Rapid Metabolism: It can be metabolized by enzymes from the gut microbiota in the colon. This biotransformation can lead to the formation of its aglycone (orientin) or smaller phenolic compounds, altering its activity and absorption profile.[5]
-
Transporter-Mediated Efflux: this compound is a known substrate of the Multidrug Resistance-Associated Protein 2 (MRP2).[6] This efflux transporter is located on the apical side of enterocytes and actively pumps the compound back into the intestinal lumen, thereby reducing its net absorption.[6][7]
Q2: What is the specific role of the Multidrug Resistance-Associated Protein 2 (MRP2) in limiting absorption?
A: MRP2 is an ATP-binding cassette (ABC) transporter that functions as an efflux pump in the intestine, liver, and kidneys. For orally administered drugs, its presence in the apical membrane of intestinal enterocytes is a significant barrier. After this compound enters the cell, MRP2 can recognize it as a substrate and use energy from ATP hydrolysis to transport it out of the cell and back into the gut lumen. This process directly counteracts absorption and significantly reduces the amount of the compound that reaches systemic circulation.[7][8]
Q3: Does the glycoside structure always hinder absorption?
A: Not necessarily, the mechanism is complex. While the sugar moiety reduces lipophilicity and thus passive diffusion, some flavonoid glycosides can be actively transported across the intestinal epithelium by transporters such as sodium-dependent glucose cotransporter 1 (SGLT1). However, in the case of this compound, the dominant interaction appears to be with the efflux transporter MRP2, which negates the potential benefits of any active uptake.[6][9] Furthermore, gut microbiota can hydrolyze the glycosidic bond, releasing the aglycone (orientin), which is more lipophilic and can be absorbed, though it too is subject to further metabolism.[1][5]
Section 2: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Q: My formulation of this compound shows very low solubility and a slow dissolution rate in simulated gastric and intestinal fluids. How can I improve this?
A: This is a primary and expected challenge. Low solubility is a major rate-limiting step for absorption.[10] The following formulation strategies can be employed to overcome this issue.
Troubleshooting Strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the poorly soluble flavonoid, forming an inclusion complex that has significantly improved aqueous solubility and dissolution.[3][12] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a good safety profile.[3][12]
-
Nanoformulation: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. Techniques include creating nanosuspensions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids. The drug remains solubilized within the lipid droplets, bypassing the dissolution step and facilitating absorption.
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level prevents crystallization and maintains it in a higher-energy amorphous state. This results in improved apparent solubility and faster dissolution.
Issue 2: Low Plasma Concentration Despite Improved Solubility
Q: I've successfully improved the solubility of my compound, but in vivo pharmacokinetic studies still show very low Cmax and AUC values. What could be the cause?
A: If solubility is no longer the limiting factor, the problem likely lies with poor intestinal permeability, rapid metabolism, or active efflux. For this compound, active efflux by MRP2 is a documented and critical barrier.[6]
Troubleshooting Strategies:
-
Assess Efflux Activity: Use an in vitro Caco-2 cell permeability assay to measure bi-directional transport (Apical-to-Basolateral vs. Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[13]
-
Co-administration with MRP2 Inhibitors: Natural compounds, including other flavonoids like quercetin (B1663063) and myricetin, or compounds like piperine, have been shown to inhibit MRP and other ABC transporters.[7][8] Co-formulating or co-administering this compound with a known, non-toxic MRP2 inhibitor could increase its net absorption by blocking the efflux mechanism.
-
Nanoencapsulation to Shield from Metabolism: Encapsulating the compound within nanoparticles (e.g., polymeric nanoparticles or liposomes) can protect it from enzymatic degradation by gut microbiota. This allows more of the intact glycoside to reach the intestinal wall for absorption.[4]
Section 3: Data Presentation
Quantitative data on the oral pharmacokinetics of this compound is limited. The following table provides representative data based on improvements typically observed for flavonoid glycosides like rutin (B1680289) when formulated with an enabling technology such as a cyclodextrin complex.[12][14]
Table 1: Representative Pharmacokinetic Parameters of a Flavonoid Glycoside (e.g., Rutin) After Oral Administration in a Beagle Dog Model[12][14]
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·hr/mL) | Relative Bioavailability (%) |
| Unformulated Compound | 50 | ~1.5 | 4.0 | ~25 | 100% (Reference) |
| HP-β-CD Complex | 50 | ~4.5 | 2.0 | ~75 | ~300% |
Note: Data are illustrative, based on published results for similar compounds to demonstrate the potential magnitude of improvement. Cmax (Maximum Plasma Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve).
Section 4: Experimental Protocols
Protocol 1: Preparation of a this compound HP-β-CD Inclusion Complex
This protocol describes a co-precipitation/freeze-drying method to prepare a 1:1 molar ratio inclusion complex.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer, Centrifuge, Freeze-dryer
Methodology:
-
Calculate the required mass of the compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the calculated amount of this compound in a minimal volume of methanol to create a concentrated solution.
-
In a separate beaker, dissolve the HP-β-CD in deionized water with stirring.
-
Slowly add the methanolic solution of the compound dropwise into the aqueous HP-β-CD solution while stirring continuously.
-
Seal the beaker and stir the mixture at room temperature for 72 hours, protected from light.
-
After stirring, remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting solid in a small amount of water and freeze the solution at -80°C.
-
Lyophilize the frozen sample using a freeze-dryer for 48 hours to obtain a dry powder of the inclusion complex.
-
Characterize the complex using techniques like DSC, FTIR, and XRD to confirm inclusion.
Protocol 2: In Vitro Permeability and Efflux Assay Using Caco-2 Cells
This protocol allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio.
Materials:
-
Caco-2 cells (passage 35-45)
-
DMEM, Fetal Bovine Serum (FBS), Non-Essential Amino Acids (NEAA), Penicillin-Streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)
-
Test compound, Lucifer yellow (monolayer integrity marker), Propranolol (high permeability control)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of ~8 x 10⁴ cells/cm².[13]
-
Cell Culture: Culture the cells for 21 days, replacing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >300 Ω·cm² typically indicate good integrity.[15]
-
Transport Experiment (A-to-B):
-
Wash the monolayers with pre-warmed HBSS (pH 7.4).
-
Add the test compound solution (e.g., 10 µM in HBSS, pH 6.5) to the apical (AP) chamber and fresh HBSS (pH 7.4) to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Transport Experiment (B-to-A):
-
Perform the same procedure but add the test compound to the BL chamber and sample from the AP chamber to measure efflux.
-
-
Integrity Post-Experiment: After the transport study, assess monolayer integrity again using TEER or a Lucifer yellow leakage assay.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery [mdpi.com]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Multidrug Resistance Transporters by Food Components and Dietary Supplements: Implications for Cancer Therapy Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. edepot.wur.nl [edepot.wur.nl]
degradation products of 2"-O-beta-L-galactopyranosylorientin under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2"-O-beta-L-galactopyranosylorientin. The information provided is intended to assist in the design and interpretation of forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for flavonoid glycosides like this compound typically involve exposure to a variety of stress conditions to assess stability and identify potential degradation products.[1][2] Commonly employed stress conditions include:
-
Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to oxidizing agents such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the compound in solid or solution form at high temperatures (e.g., 70°C or higher).[1][3]
-
Photodegradation: Exposing the compound to UV or fluorescent light.
Q2: What is the primary degradation pathway expected for this compound under hydrolytic (acidic or basic) stress?
A2: this compound is a flavone (B191248) C-glycoside (orientin) with an O-glycosidic linkage at the 2" position of the glucose moiety. The O-glycosidic bond is more susceptible to hydrolysis than the C-glycosidic bond.[4][5] Therefore, the primary degradation pathway under hydrolytic stress is the cleavage of the O-glycosidic bond, yielding orientin (B1677486) (luteolin-8-C-glucoside) and L-galactose. Further degradation of the more stable orientin C-glycoside would require more drastic conditions.
Q3: What are the potential degradation products of the orientin core under more severe stress conditions?
A3: While the C-glycosidic bond of orientin is relatively stable, severe stress conditions (e.g., strong oxidation or high heat) can lead to the degradation of the flavonoid structure itself. Potential degradation products could arise from the cleavage of the heterocyclic C-ring of the flavone backbone.[6][7] This can result in the formation of simpler phenolic compounds and aromatic acids. For instance, the degradation of similar flavonoids has been shown to yield phloroglucinol (B13840) derivatives (from the A-ring) and substituted benzoic acids (from the B-ring).
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of flavonoid glycosides.[8][9][10] For this compound, thermal stress is expected to initially promote the hydrolysis of the O-glycosidic linkage to form orientin.[11][12] At higher temperatures, further degradation of the orientin molecule may occur. The rate of degradation is typically temperature-dependent and often follows first-order kinetics.[1]
Q5: What analytical techniques are recommended for identifying and quantifying the degradation products?
A5: A stability-indicating analytical method is crucial for separating and quantifying the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[8][13][14][15] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS), are highly effective.[16][17]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not stringent enough. Flavonoid C-glycosides can be quite stable.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).
-
Increase the temperature of the reaction.
-
Extend the duration of exposure to the stress condition.
-
For photodegradation, increase the light intensity or duration of exposure.
-
Issue 2: The mass balance in my experiment is less than 95%.
-
Possible Cause 1: Some degradation products are not being detected by the analytical method.
-
Troubleshooting Steps:
-
Ensure your detector settings (e.g., UV wavelength) are appropriate for all potential degradation products. A photodiode array (PDA) detector can be useful to screen across a range of wavelengths.
-
Consider that some degradation products may not have a chromophore and would be missed by UV detection. In this case, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could be employed.
-
-
-
Possible Cause 2: Formation of volatile or insoluble degradation products.
-
Troubleshooting Steps:
-
Analyze the headspace of the sample vial using Gas Chromatography (GC) if volatile products are suspected.
-
Visually inspect the sample for any precipitates. If present, attempt to dissolve the precipitate in a suitable solvent and analyze it separately.
-
-
Issue 3: Difficulty in distinguishing between isomeric degradation products.
-
Possible Cause: Isomeric flavonoids or their degradation products can have very similar chromatographic and UV spectral properties.
-
Troubleshooting Steps:
-
Optimize the HPLC method to improve resolution. This can involve changing the column chemistry, mobile phase composition, gradient profile, or temperature.
-
Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in confirming the elemental composition.
-
Employ tandem mass spectrometry (MS/MS) to generate fragmentation patterns. Isomers often exhibit different fragmentation pathways, which can aid in their identification.[18]
-
If standards are available, perform co-injection experiments to confirm the identity of the peaks.
-
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how quantitative results can be structured.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | % Parent Compound Remaining | % Orientin Formed | % Other Degradants | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 | 75.2 | 22.1 | 1.5 | 98.8 |
| 0.1 M NaOH (RT) | 12 | 68.9 | 28.5 | 2.1 | 99.5 |
| 3% H₂O₂ (RT) | 48 | 85.4 | 8.3 | 5.9 | 99.6 |
| Heat (80°C, solution) | 72 | 70.1 | 25.3 | 3.8 | 99.2 |
| Photolytic (UV light) | 48 | 92.6 | 4.1 | 2.7 | 99.4 |
Table 2: Kinetic Data for Thermal Degradation at 80°C
| Time (hours) | % Parent Compound Remaining | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (hours) |
| 0 | 100.0 | - | - |
| 12 | 94.5 | 0.0047 | 147.5 |
| 24 | 88.2 | ||
| 48 | 78.1 | ||
| 72 | 70.1 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution in a water bath at 60°C for a specified time (e.g., 24 hours). After cooling, neutralize the solution with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature for a specified time (e.g., 12 hours). Neutralize the solution with an equivalent amount of 0.2 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light, for a specified time (e.g., 48 hours).
-
Thermal Degradation: Transfer 2 mL of the stock solution to a sealed vial and heat in an oven at 80°C for a specified time (e.g., 72 hours).
-
Photodegradation: Expose 2 mL of the stock solution in a transparent vial to a UV light source (e.g., 254 nm) for a specified duration (e.g., 48 hours). A control sample should be kept in the dark under the same conditions.
-
Sample Analysis: After the specified time, dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 40% B
-
30-35 min: 40% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 350 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. The Occurrence, Fate and Biological Activities of C-glycosyl Flavonoids in the Human Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Quercetin and Luteolin by Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sklqsap.zaas.ac.cn [sklqsap.zaas.ac.cn]
- 11. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maxwellsci.com [maxwellsci.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 15. longdom.org [longdom.org]
- 16. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of 2"-O-beta-L-galactopyranosylorientin standard
This guide provides comprehensive technical support for the proper storage, handling, and use of the 2"-O-beta-L-galactopyranosylorientin analytical standard. It is intended for researchers, scientists, and drug development professionals.
Product Information and Specifications
This compound is a flavonoid glycoside found in plants such as Lophatherum gracile and Trollius chinensis.[1][2] It is utilized as a reference standard for qualitative and quantitative analysis and for research into its biological activities, such as its anti-inflammatory properties.[2][3]
| Parameter | Data | Source |
| CAS Number | 861691-37-4 | [1][4] |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1][2][4] |
| Molecular Weight | 610.52 g/mol | [2][4][5] |
| Compound Type | Flavonoid | [1] |
| Synonyms | Orientin-2''-O-β-L-galactoside, 2''-O-β-L-Galorientin | [1][2][5] |
| Typical Purity | 95% - >99% (HPLC) | [1][4] |
| Appearance | Solid / Lyophilized Powder | [2][4][6] |
Storage and Stability
Proper storage is critical to maintain the integrity and stability of the standard. Below are the recommended conditions for both the solid product and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Lyophilized) | -20°C | ≥ 4 years | Store in a tightly sealed, light-protected, and desiccated container.[1][2][4] |
| Solution (in DMSO) | -20°C | Up to 1 month | Prepare fresh if possible.[1][4] For stock solutions, aliquot into tightly sealed vials to avoid multiple freeze-thaw cycles.[1][4] |
| Solution (in DMSO) | -80°C | Up to 1 year | For longer-term solution storage, -80°C is recommended.[5] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that users may encounter during their experiments.
Q1: The standard is not dissolving completely in the solvent. A1:
-
Solvent Choice: this compound is soluble in DMSO.[2][5] Ensure you are using an appropriate solvent.
-
Concentration: The reported solubility in DMSO is 27.5 mg/mL (45.04 mM).[5] Attempting to create a more concentrated solution may lead to insolubility.
-
Assistance: Gentle warming and sonication are recommended to aid dissolution.[5]
Q2: My stock solution appears cloudy or has precipitated after storage. A2:
-
Storage Temperature: Ensure the solution was stored at the correct temperature (-20°C or -80°C).[4][5] Improper storage, even for a short duration, can cause precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can decrease its stability and cause the compound to fall out of solution.[4] Always aliquot the stock solution into single-use volumes.
-
Re-dissolving: You may try to gently warm and sonicate the vial to redissolve the precipitate before use, but be aware that some degradation may have occurred.
Q3: I am observing inconsistent results between experiments. A3:
-
Standard Integrity: Verify that the standard has been stored correctly and is within its stability period.[2]
-
Solution Age: Whenever possible, use freshly prepared solutions for the most reliable results.[1] If using a stock solution, ensure it has not been stored longer than the recommended duration (e.g., up to 1 month at -20°C).[4]
-
Pipetting Accuracy: When preparing dilutions, especially for dose-response experiments, ensure pipettes are properly calibrated and that you are using appropriate techniques to handle small volumes of DMSO.
Q4: What are the general handling and safety precautions for this standard? A4:
-
This product is intended for research use only and is not for human or veterinary use.[2][3]
-
Handle in accordance with good industrial hygiene and safety practices. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Work in a well-ventilated area to avoid inhalation of the powder.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Caption: Troubleshooting workflow for inconsistent experimental results.
Example Experimental Protocol
This protocol provides a methodology for evaluating the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, based on published activity.[2]
Objective: To quantify the inhibitory effect of the standard on LPS-induced NO production.
Materials:
-
This compound standard
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Griess Reagent kit
-
96-well cell culture plates
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving 6.11 mg in 1 mL of DMSO.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare serial dilutions of the standard in DMEM from the 10 mM stock. A final concentration range of 10 µM to 200 µM is a good starting point.[2]
-
Remove the old media from the cells and replace it with media containing the different concentrations of the standard. Include a "vehicle control" group treated with the same final concentration of DMSO.
-
Incubate the cells for 1-2 hours.
-
-
Inflammatory Stimulation:
-
After the pre-treatment period, add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubate the plate for an additional 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Follow the instructions of the Griess Reagent kit. Typically, this involves adding the two Griess reagents sequentially to the supernatant and incubating for 15-20 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using a sodium nitrite (B80452) solution to quantify the concentration of nitrite (a stable product of NO) in each sample.
-
Calculate the percentage of NO inhibition for each concentration of the standard compared to the LPS-only control.
-
Plot the results to determine the dose-response relationship and calculate the IC₅₀ value if desired.
-
Caption: Workflow for the in vitro anti-inflammatory assay.
References
Validation & Comparative
Comparative Analysis of the Antioxidant Activities of Orientin and 2”-O-beta-L-galactopyranosylorientin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of two flavonoid compounds: orientin (B1677486) and its glycoside derivative, 2”-O-beta-L-galactopyranosylorientin. While extensive research has elucidated the antioxidant potential of orientin, data on the free-radical scavenging capabilities of 2”-O-beta-L-galactopyranosylorientin is notably absent in current scientific literature. This comparison, therefore, summarizes the available experimental data for orientin and highlights the existing knowledge gap regarding its galactopyranosyl derivative.
Quantitative Antioxidant Activity
The antioxidant capacity of orientin has been evaluated through various in vitro assays, which measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50), a key metric of antioxidant efficacy, has been determined for orientin in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Lower IC50 values are indicative of greater antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging Activity | Superoxide (B77818) Radical Scavenging Activity |
| Orientin | 0.84[1] | Data not available | High scavenging ability reported |
| 2”-O-beta-L-galactopyranosylorientin | Data not available | Data not available | Data not available |
It is important to note that while a specific IC50 value for orientin in the DPPH assay is available, quantitative data for its performance in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging and superoxide radical scavenging assays are not specified in the reviewed literature. However, studies indicate that orientin possesses a high capacity for scavenging superoxide radicals.
In contrast, research on 2”-O-beta-L-galactopyranosylorientin has primarily focused on its anti-inflammatory properties, with no available data on its antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate compounds like orientin.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from violet to yellow, which is measured at a specific wavelength.
-
Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in an absorbance value within a measurable range.
-
Reaction Mixture : Varying concentrations of the test compound (e.g., orientin) are added to the DPPH solution. A control containing the solvent instead of the test compound is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the scavenging reaction to occur.
-
Absorbance Measurement : The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination : The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Generation of ABTS•+ : The ABTS radical cation is produced by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of Absorbance : The resulting ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction and Measurement : A small volume of the test compound at various concentrations is added to the ABTS•+ solution, and the decrease in absorbance is recorded after a set time.
-
Calculation and IC50 Determination : The percentage of inhibition and the IC50 value are calculated in a manner similar to the DPPH assay.
Superoxide Radical Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the superoxide anion radical (O2•−). Various methods can be employed, one of which involves the reduction of nitroblue tetrazolium (NBT).
-
Generation of Superoxide Radicals : Superoxide radicals are typically generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH system, or an enzymatic system, like the xanthine/xanthine oxidase system.
-
Reaction Mixture : The reaction mixture contains the superoxide generating system, NBT, and different concentrations of the test compound.
-
Incubation and Measurement : The mixture is incubated at room temperature for a specific duration, and the formation of formazan (B1609692) from the reduction of NBT by superoxide radicals is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
Calculation of Scavenging Activity : The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing solutions to that of a control solution without the test compound. The IC50 value is then determined.
Signaling Pathways and Experimental Workflow
The antioxidant activity of flavonoids like orientin is a key aspect of their broader biological effects, which often involve the modulation of cellular signaling pathways. The experimental workflow to determine and compare the antioxidant potential of these compounds follows a logical progression from initial screening to detailed analysis.
Figure 1. Logical workflow for the comparative analysis of the antioxidant activity of orientin and 2”-O-beta-L-galactopyranosylorientin.
Conclusion
The available scientific evidence robustly supports the significant antioxidant properties of orientin, as demonstrated by its potent DPPH radical scavenging activity.[1] Its high capacity for scavenging superoxide radicals further underscores its potential as a protective agent against oxidative stress. However, a significant knowledge gap exists concerning the antioxidant activity of 2”-O-beta-L-galactopyranosylorientin. While this glycoside has been investigated for its anti-inflammatory effects, its ability to scavenge free radicals remains uncharacterized.
Future research should prioritize the evaluation of the antioxidant potential of 2”-O-beta-L-galactopyranosylorientin using standardized in vitro assays such as DPPH, ABTS, and superoxide radical scavenging. Such studies are crucial to establish a direct comparison with orientin and to understand how the addition of a galactopyranosyl moiety influences the antioxidant capacity of the parent flavonoid. This will provide a more complete picture of the structure-activity relationship and the potential therapeutic applications of these related compounds.
References
A Comparative Guide to the Neuroprotective Effects of Flavonoid Glycosides: Featuring 2"-O-beta-L-galactopyranosylorientin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 2"-O-beta-L-galactopyranosylorientin and other structurally related flavonoid glycosides, including orientin (B1677486), vitexin, and luteolin-7-O-glucoside. While direct experimental data on the neuroprotective capacity of this compound is currently limited, this guide synthesizes available data for its close analogs to provide a predictive assessment of its potential.
Executive Summary
Flavonoid glycosides are a class of natural compounds widely investigated for their therapeutic potential in a range of disorders, including neurodegenerative diseases. Their neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key cellular signaling pathways. This guide focuses on this compound and compares its known activities with the more extensively studied flavonoid glycosides: orientin, vitexin, and luteolin-7-O-glucoside.
-
This compound : Currently, research on this specific compound has primarily highlighted its anti-inflammatory effects. While direct evidence of its neuroprotective capabilities is yet to be established, its structural similarity to orientin suggests it may possess comparable neuroprotective mechanisms.
-
Orientin : Demonstrates significant neuroprotective effects by reducing oxidative stress, inhibiting apoptosis, and modulating signaling pathways such as JNK, ERK, and mTOR.[1][2][3]
-
Vitexin : Exhibits neuroprotective properties through its antioxidant and anti-inflammatory actions, and its ability to interact with the GABA-A receptor.
-
Luteolin-7-O-Glucoside : Shows promise in protecting neuronal cells from damage by reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory responses.[4]
Comparative Analysis of Neuroprotective Effects
The following tables summarize the available quantitative data from in vitro and in vivo studies on the neuroprotective effects of orientin, vitexin, and luteolin-7-O-glucoside. It is important to note that a direct comparison is challenging due to variations in experimental models and conditions.
Table 1: In Vitro Neuroprotective Effects of Flavonoid Glycosides
| Compound | Cell Line | Neurotoxin | Concentration | Endpoint | Result | Reference |
| Orientin | SH-SY5Y | Hydrogen Peroxide (150 µM) | 20 µM (MNTD) | Apoptosis | Significantly reduced percentage of apoptotic cells | [3][5] |
| SH-SY5Y | Hydrogen Peroxide (150 µM) | 20 µM (MNTD) | Caspase-3/7 Activity | Significantly inhibited | [3][5] | |
| SH-SY5Y | Hydrogen Peroxide (150 µM) | 20 µM (MNTD) | Caspase-9 Activity | Significantly inactivated | [3][5] | |
| Primary cortical neurons | OGD/RP | 10, 20, 30 µM | Cell Viability (MTT) | Dose-dependent increase | [3] | |
| Primary cortical neurons | OGD/RP | 10, 20, 30 µM | LDH Leakage | Dose-dependent decrease | [3] | |
| Primary cortical neurons | OGD/RP | 10, 20, 30 µM | Caspase-3 Activity | Dose-dependent decrease | [3] | |
| Luteolin-7-O-Glucoside | SH-SY5Y | 6-OHDA (100 µM) | 0.1 µM | Cell Viability (MTT) | 13% increase after 24h | [4] |
| SH-SY5Y | 6-OHDA (100 µM) | 1 µM | Mitochondrial Membrane Potential | Protected against depolarization | [4] | |
| SH-SY5Y | 6-OHDA (100 µM) | 1 µM | Caspase-3 Activity | Decreased activity | [4] |
MNTD: Maximum Non-Toxic Dose; OGD/RP: Oxygen-Glucose Deprivation/Reperfusion; 6-OHDA: 6-hydroxydopamine.
Table 2: In Vivo Antioxidant Effects of Orientin and Vitexin in D-galactose-aged mice
| Compound | Dose | Parameter | Result vs. Model Group |
| Orientin | 40 mg/kg | Brain Malondialdehyde (MDA) | Significantly decreased |
| 20 mg/kg | Brain Malondialdehyde (MDA) | Significantly decreased | |
| 10 mg/kg | Brain Malondialdehyde (MDA) | Significantly decreased | |
| Vitexin | 40 mg/kg | Brain Malondialdehyde (MDA) | Significantly decreased |
| 20 mg/kg | Brain Malondialdehyde (MDA) | Significantly decreased | |
| 10 mg/kg | Brain Malondialdehyde (MDA) | Significantly decreased | |
| Orientin | 40 mg/kg | Brain Superoxide Dismutase (SOD) | Significantly increased |
| 20 mg/kg | Brain Superoxide Dismutase (SOD) | Significantly increased | |
| 10 mg/kg | Brain Superoxide Dismutase (SOD) | Significantly increased | |
| Vitexin | 40 mg/kg | Brain Superoxide Dismutase (SOD) | Significantly increased |
| 20 mg/kg | Brain Superoxide Dismutase (SOD) | Significantly increased | |
| 10 mg/kg | Brain Superoxide Dismutase (SOD) | Significantly increased |
Signaling Pathways in Neuroprotection
Flavonoid glycosides exert their neuroprotective effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these complex interactions.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to assess the neuroprotective effects of flavonoid glycosides.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][6][7]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well and allow them to adhere overnight.[2][6]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the flavonoid glycoside for a specified duration (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., hydrogen peroxide, 6-OHDA, amyloid-beta) and incubate for an additional 24-48 hours. Include vehicle control (no neurotoxin) and neurotoxin-only control groups.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with the flavonoid glycoside and neurotoxin as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 assay kit.
-
Caspase-3 Reaction: Add the cell lysate to a 96-well plate followed by the addition of a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).[8][9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.[9]
-
Absorbance/Fluorescence Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence at the appropriate excitation and emission wavelengths.[8]
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of the lysate and express it as a fold change relative to the control group.
Discussion and Future Directions
The available evidence strongly suggests that flavonoid glycosides like orientin, vitexin, and luteolin-7-O-glucoside possess significant neuroprotective properties. Their mechanisms of action are multifaceted, involving the mitigation of oxidative stress, reduction of apoptosis, and modulation of key inflammatory and survival pathways.
While direct experimental data for this compound is lacking in the context of neuroprotection, its known anti-inflammatory activity, coupled with its structural similarity to orientin, provides a strong rationale for its investigation as a potential neuroprotective agent.[10] The galactose moiety may influence its bioavailability and interaction with cellular targets, potentially leading to unique neuroprotective characteristics.
Future research should focus on:
-
Conducting in vitro and in vivo studies to directly assess the neuroprotective effects of this compound.
-
Performing direct, head-to-head comparative studies of these flavonoid glycosides in standardized experimental models to definitively determine their relative potencies.
-
Elucidating the precise molecular targets and downstream signaling cascades modulated by this compound in neuronal cells.
-
Investigating the pharmacokinetic and pharmacodynamic properties of these compounds to assess their potential for clinical translation.
By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound and other flavonoid glycosides for the treatment of neurodegenerative diseases can be achieved.
References
- 1. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of orientin on hydrogen peroxide‑induced apoptosis in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mpbio.com [mpbio.com]
- 6. 4.12. Assessment of Neuroprotective Activity and MTT Assay [bio-protocol.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. caymanchem.com [caymanchem.com]
A Comparative Guide to the Structure-Activity Relationship of C-Glycosylflavonoids in Trollius Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of C-glycosylflavonoids found in various Trollius species, commonly known as globeflowers. The genus Trollius is a rich source of these unique flavonoids, which are recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and antiviral properties.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biochemical pathways to facilitate further research and drug discovery efforts.
Data Presentation: Comparative Biological Activities
The biological activities of C-glycosylflavonoids from Trollius species are primarily attributed to their anti-inflammatory and antioxidant effects. The following tables summarize the available quantitative data to allow for a direct comparison of these compounds.
Anti-inflammatory Activity
A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO), a signaling molecule involved in inflammation. The following data is derived from studies on C-glycosylflavonoids isolated from Trollius chinensis and their effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production by C-Glycosylflavonoids from Trollius chinensis
| Compound | Concentration (µM) | NO Inhibition (%) |
| Orientin (B1677486) | 200 | ~40% |
| 100 | ~25% | |
| 50 | ~15% | |
| Vitexin (B1683572) | 200 | ~35% |
| 100 | ~20% | |
| 50 | ~10% | |
| 2"-O-β-L-galactopyranosylorientin | 200 | ~30% |
| 100 | ~15% | |
| 50 | ~5% |
Data is estimated from graphical representations in the cited literature and should be considered indicative.
In addition to NO inhibition, the modulation of pro-inflammatory cytokines such as TNF-α and IL-6 is a critical aspect of anti-inflammatory activity.
Table 2: Inhibition of Pro-inflammatory Cytokines by C-Glycosylflavonoids from Trollius chinensis
| Compound | Concentration | TNF-α Inhibition | IL-6 Inhibition |
| Orientin | High/Low | ~50% | ~50% |
| Vitexin | High/Low | ~50% | ~50% |
| 2"-O-β-L-galactopyranosylorientin | High/Low | ~50% | ~50% |
The cited study notes that at both high and low concentrations tested, all compounds decreased the production of IL-6 and TNF-α by almost 50%.
Antioxidant Activity
Direct comparative in vitro antioxidant activity data (e.g., IC50 values from DPPH or ABTS assays) for a series of C-glycosylflavonoids from Trollius species is limited in the available literature. However, an in vivo study on a D-galactose-induced aging mouse model compared the antioxidant effects of orientin and vitexin from Trollius chinensis.
Table 3: Comparative in vivo Antioxidant Effects of Orientin and Vitexin from Trollius chinensis
| Parameter | Orientin Effect | Vitexin Effect | Key Finding |
| Malondialdehyde (MDA) Content | Significant decrease | Significant decrease | Medium and low doses of orientin showed a stronger effect than the same doses of vitexin.[1][3] |
| Antioxidase and ATPase Levels | Significant increase | Significant increase | Medium and low doses of orientin led to a greater increase than the same doses of vitexin.[3] |
| Overall Antioxidant Capacity | Comparable to Vitamin E at 40 mg/kg | Comparable to Vitamin E at 40 mg/kg | Both compounds exhibit potent anti-aging effects through their antioxidant capacities.[1][3] |
Structure-Activity Relationship (SAR) Insights
Based on the available data and general principles of flavonoid SAR, several key structural features influencing the biological activity of C-glycosylflavonoids in Trollius can be inferred:
-
Hydroxylation Pattern of the B-ring: The presence of a catechol group (3',4'-dihydroxy) on the B-ring, as seen in orientin (a luteolin (B72000) glycoside), generally confers stronger antioxidant and anti-inflammatory activity compared to the 4'-hydroxy substitution in vitexin (an apigenin (B1666066) glycoside). This is supported by the trend observed in the in vivo antioxidant study where orientin showed a stronger effect in reducing MDA and increasing antioxidase levels at certain doses compared to vitexin.[1][3]
-
The C-glycosidic Bond: The C-glycosidic linkage is more resistant to acid and enzymatic hydrolysis compared to O-glycosidic bonds, which may enhance the bioavailability and in vivo activity of these flavonoids.
-
Acylation and Additional Glycosylation: The addition of a galactose unit at the 2''-position of the C-linked glucose in 2"-O-β-L-galactopyranosylorientin appears to slightly decrease its NO inhibitory activity compared to orientin. This suggests that bulky substituents on the sugar moiety may hinder the interaction with biological targets.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is a standard method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of NO in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test C-glycosylflavonoids.
-
LPS Stimulation: After a pre-incubation period with the test compounds, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common in vitro method to evaluate the antioxidant capacity of compounds based on their ability to scavenge the stable DPPH free radical.
-
Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared. A series of dilutions of the test C-glycosylflavonoids in methanol are also prepared. Ascorbic acid or Trolox is typically used as a positive control.
-
Reaction Mixture: A specific volume of the DPPH stock solution is mixed with a specific volume of the test compound solution at various concentrations.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
Mandatory Visualizations
Signaling Pathway of Inflammation Inhibition
Experimental Workflow for Evaluating Anti-inflammatory Activity
Logical Relationship of SAR for Antioxidant Activity
References
- 1. Antioxidant effects of the orientin and vitexin in Trollius chinensis Bunge in D-galactose-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Antioxidant effects of the orientin and vitexin in Trollius chinensis Bunge in D-galactose-aged mice | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 2”-O-beta-L-galactopyranosylorientin's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of 2”-O-beta-L-galactopyranosylorientin on various cell lines. Due to a lack of direct comparative studies of 2”-O-beta-L-galactopyranosylorientin across multiple cancer and normal cell lines, this document synthesizes available data on the compound and its parent flavonoid, orientin (B1677486), to infer its differential activities.
Summary of Biological Effects
2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside, has demonstrated notable anti-inflammatory properties. Its parent compound, orientin, exhibits significant anti-cancer activities, including the induction of apoptosis and inhibition of proliferation in various cancer cell lines. The addition of a galactopyranosyl group is known to influence the bioavailability and specific activity of flavonoids, often resulting in reduced cytotoxicity compared to the aglycone form.
Data Presentation
The following tables summarize the observed effects of 2”-O-beta-L-galactopyranosylorientin and orientin on different cell lines based on available literature.
Table 1: Anti-inflammatory Effects of 2”-O-beta-L-galactopyranosylorientin
| Cell Line | Compound Concentration | Observed Effects | Reference |
| RAW 264.7 (murine macrophage) | 100-200 µM | Decreased LPS-induced production of nitric oxide (NO), IL-6, and TNF-α. | [1] |
Table 2: Anticancer Effects of Orientin (Parent Compound)
| Cell Line | Compound Concentration | Observed Effects | Reference |
| EC-109 (esophageal cancer) | Not specified | Marked inhibitory effects on proliferation; induction of apoptosis. | [2] |
| T24 (human bladder carcinoma) | Not specified | Inhibition of proliferation, cell cycle arrest, and induction of apoptosis. | [3] |
| A549 (non-small cell lung cancer) | 25 µM | Decreased cell proliferation, controlled cell migration and invasion, and destabilized COX-2 mRNA. | [4] |
| Caco-2 (colon cancer) | 85.58 µg/mL (190.86 µM) | IC50 value for inhibition of cell viability. | [5] |
| SNU-C5 (colon cancer) | 73.6 ± 4.9 μM | IC50 value for inhibition of cell viability. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Anti-inflammatory Activity Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin (e.g., 100-200 µM) for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (B80452) in the culture medium is measured using the Griess reagent.[6]
-
Cytokine Levels (IL-6, TNF-α): The levels of pro-inflammatory cytokines in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability and Proliferation Assays (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, EC-109, T24) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of orientin or 2”-O-beta-L-galactopyranosylorientin for 24, 48, or 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by these compounds and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathway in RAW 264.7 cells.
Caption: Pro-apoptotic signaling pathway of orientin in cancer cells.
Caption: General experimental workflow for in vitro cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of orientin and vitexin from Trollius chinensis on the growth and apoptosis of esophageal cancer EC-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
A Head-to-Head Comparison of 2”-O-beta-L-galactopyranosylorientin and Known Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin against established anti-inflammatory drugs: Ibuprofen, Celecoxib, and Dexamethasone. The data presented is collated from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7 and BV-2), a standard model for assessing inflammatory responses.
Executive Summary
2”-O-beta-L-galactopyranosylorientin, a natural flavonoid, demonstrates significant anti-inflammatory activity by inhibiting key inflammatory mediators. Its mechanism of action involves the suppression of pro-inflammatory cytokines and enzymes, positioning it as a compound of interest for further investigation in the field of inflammation research and drug development. This guide synthesizes available quantitative data to offer a comparative analysis of its efficacy against widely used non-steroidal anti-inflammatory drugs (NSAIDs) and a corticosteroid.
Quantitative Data Comparison
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition | IC50 |
| 2”-O-beta-L-galactopyranosylorientin | 100 - 200 µM | Decreased NO production[1] | Not Available |
| Orientin | 10 - 40 µM | Significant Inhibition[2][3] | Not Available |
| Ibuprofen | 200 µM | ~61.7% | Not Available |
| Ibuprofen | 400 µM | ~67.8% | Not Available |
| Dexamethasone | 0.1 - 10 µM | Dose-dependent inhibition[4] | 34.60 µg/mL[1] |
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) in LPS-Stimulated Macrophages
| Compound | Cytokine | Cell Line | Concentration | % Inhibition / Effect |
| 2”-O-beta-L-galactopyranosylorientin | TNF-α, IL-6 | RAW 264.7 | 100 - 200 µM | Decreased production[1] |
| 2”-O-beta-L-galactopyranosylorientin | TNF-α, IL-1β | BV-2 microglia | Not Specified | Markedly inhibited expression[4] |
| Orientin | TNF-α, IL-6, IL-1β | RAW 264.7 | 10 - 40 µM | Significant Inhibition[2][3] |
| Ibuprofen | TNF-α | Murine Macrophages | Not Specified | Attenuated serum levels |
| Dexamethasone | TNF-α, IL-6 | RAW 264.7 | Not Specified | Inhibition of secretion |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) Production
| Compound | Target | Cell Line | Concentration | IC50 |
| 2”-O-beta-L-galactopyranosylorientin | COX-2 | BV-2 microglia | Not Specified | Markedly inhibited expression[4] |
| Orientin | COX-2, PGE2 | RAW 264.7 | 10 - 40 µM | Significant Inhibition[2][3] |
| Celecoxib | COX-2 | Human Dermal Fibroblasts | - | 91 nmol/L[5] |
| Celecoxib | PGE2 | RAW 264.7 | 0.1 - 10 µM | Significant Inhibition[6] |
Mechanism of Action
2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects through the modulation of key signaling pathways.[4] Experimental data suggests the following mechanisms:
-
Inhibition of NF-κB Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[4]
-
Suppression of ERK Signaling: The compound also inhibits the Extracellular signal-regulated kinase (ERK) pathway, another important signaling cascade involved in inflammatory responses.[4]
-
Activation of NRF2/HO-1 Pathway: 2”-O-beta-L-galactopyranosylorientin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2)/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense.[4]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Cell Culture and Treatment
RAW 264.7 or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin or comparator drugs for a specified period (typically 1-2 hours) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After treatment and LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Cell culture supernatants are collected after the treatment period.
-
The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader, and cytokine concentrations are calculated from a standard curve.
COX-2 Activity and PGE2 Production Assay
-
To measure PGE2 production, a marker for COX-2 activity, cell culture supernatants are collected.
-
PGE2 levels are determined using a competitive ELISA kit as per the manufacturer's protocol.
-
For direct COX-2 expression analysis, cell lysates are prepared.
-
Protein expression of COX-2 is determined by Western blotting using a specific primary antibody against COX-2.
Visualizations
Signaling Pathway of 2”-O-beta-L-galactopyranosylorientin in Inflammation
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of 2”-O-beta-L-galactopyranosylorientin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential in vivo efficacy of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with demonstrated anti-inflammatory properties. Due to a lack of publicly available in vivo data for this specific compound, this guide leverages experimental data from its close structural analog, orientin (B1677486), to establish a strong scientific rationale for its potential therapeutic applications in inflammatory disease models.
Executive Summary
2”-O-beta-L-galactopyranosylorientin, isolated from medicinal plants such as Trollius chinensis and Lophatherum gracile, has shown promising anti-inflammatory effects in in vitro studies.[1][2] These studies indicate its ability to reduce the production of key inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3] While direct in vivo efficacy data for 2”-O-beta-L-galactopyranosylorientin is not yet available, extensive research on its parent compound, orientin, provides a robust framework for predicting its potential pharmacological activity in animal models. This guide will compare the known in vivo efficacy of orientin in established inflammation models and detail the experimental protocols necessary to conduct such validation studies for 2”-O-beta-L-galactopyranosylorientin.
Comparative Analysis: Orientin as a Surrogate for In Vivo Efficacy
Orientin, a structurally similar flavonoid C-glycoside, has been extensively studied for its anti-inflammatory effects in various animal models. The data presented below, derived from studies on orientin, serves as a benchmark for designing and evaluating the in vivo efficacy of 2”-O-beta-L-galactopyranosylorientin.
Data Presentation: In Vivo Anti-Inflammatory Effects of Orientin
Table 1: Effect of Orientin on Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) / Inhibition (%) | Key Findings | Reference |
| Control (Carrageenan) | - | - | 0.85 ± 0.05 | - | Hypothetical Data |
| Orientin | 20 | Oral | 0.55 ± 0.04 (35.3%) | Significant reduction in paw edema | Hypothetical Data |
| Orientin | 40 | Oral | 0.42 ± 0.03 (50.6%) | Dose-dependent inhibition of inflammation | Hypothetical Data |
| Indomethacin (B1671933) (Positive Control) | 10 | Oral | 0.38 ± 0.02 (55.3%) | Comparable efficacy to standard NSAID | Hypothetical Data |
Table 2: Effect of Orientin on LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Total Cells in BALF (x10^5) | Neutrophils in BALF (%) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) | Key Findings | Reference |
| Control (Saline) | - | Intratracheal | 1.2 ± 0.3 | 5 ± 1 | 50 ± 10 | 30 ± 8 | - | Hypothetical Data |
| LPS | - | Intratracheal | 25.6 ± 2.1 | 85 ± 5 | 850 ± 75 | 1200 ± 110 | Significant inflammation | Hypothetical Data |
| LPS + Orientin | 50 | Intraperitoneal | 12.3 ± 1.5 | 45 ± 4 | 350 ± 40 | 550 ± 60 | Marked reduction in inflammatory cell infiltration and cytokine levels | Hypothetical Data |
| LPS + Dexamethasone (B1670325) (Positive Control) | 5 | Intraperitoneal | 9.8 ± 1.2 | 35 ± 3 | 280 ± 35 | 400 ± 50 | Potent anti-inflammatory effect | Hypothetical Data |
Signaling Pathways: The Role of NF-κB and MAPK
The anti-inflammatory effects of orientin are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response. It is highly probable that 2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects through similar mechanisms.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
To validate the in vivo efficacy of 2”-O-beta-L-galactopyranosylorientin, the following established animal models of inflammation are recommended.
Carrageenan-Induced Paw Edema in Mice
This model is a standard for evaluating acute inflammation.
Workflow:
Caption: Workflow for carrageenan-induced paw edema.
Detailed Methodology:
-
Animals: Male BALB/c mice (20-25 g) are used.
-
Grouping: Animals are divided into control, 2”-O-beta-L-galactopyranosylorientin (various doses), and positive control (e.g., indomethacin 10 mg/kg) groups.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: 50 µL of 1% (w/v) carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at hourly intervals for 4-6 hours post-carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is relevant for studying severe, acute inflammation characteristic of acute respiratory distress syndrome (ARDS).
Workflow:
Caption: Workflow for LPS-induced acute lung injury.
Detailed Methodology:
-
Animals: C57BL/6 mice (8-10 weeks old) are used.
-
Grouping: Animals are divided into control, LPS, LPS + 2”-O-beta-L-galactopyranosylorientin (various doses), and LPS + positive control (e.g., dexamethasone 5 mg/kg) groups.
-
Induction of Lung Injury: Mice are anesthetized, and LPS (e.g., 2 mg/kg) in sterile saline is administered via intratracheal instillation.
-
Treatment: The test compound or vehicle is administered (e.g., intraperitoneally) typically 1 hour before or shortly after LPS challenge.
-
Sample Collection: At a predetermined time point (e.g., 24 or 48 hours), mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
BALF: Total and differential cell counts are performed. Cytokine levels (TNF-α, IL-6, IL-1β) are measured by ELISA.
-
Lung Tissue: Histopathological examination is conducted to assess lung injury. Myeloperoxidase (MPO) activity is measured as an indicator of neutrophil infiltration.
-
Conclusion and Future Directions
While direct in vivo evidence for the efficacy of 2”-O-beta-L-galactopyranosylorientin is currently lacking, the substantial body of research on its structural analog, orientin, provides a strong foundation for its investigation as a potential anti-inflammatory agent. The experimental protocols detailed in this guide offer a clear roadmap for researchers to validate its efficacy in well-established animal models. Future studies should focus on conducting these in vivo experiments to generate the necessary quantitative data, which will be crucial for advancing this promising natural compound towards potential clinical applications.
References
Navigating Immunoassay Specificity: A Comparative Guide to 2"-O-beta-L-galactopyranosylorientin Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunoassays, specificity is paramount. The ability of an antibody to bind exclusively to its target analyte, without interference from structurally similar molecules, is the bedrock of reliable and reproducible results. This guide provides a comprehensive overview of the potential cross-reactivity of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside, in immunoassays. While specific experimental data on the cross-reactivity of this compound is not extensively available in public literature, this document offers a framework for its evaluation based on structural comparisons with related flavonoids and provides a detailed experimental protocol for researchers to assess cross-reactivity in their own assays.
Structural Insights into Potential Cross-Reactivity
This compound belongs to the flavonoid family, a diverse group of plant secondary metabolites. Its core structure is based on orientin (B1677486), which is a C-glycoside of the flavone (B191248) luteolin. The defining feature of this compound is the presence of an additional beta-L-galactopyranosyl moiety attached to the glucose of orientin.[1][2] This structural similarity to other common flavonoids, such as orientin, isovitexin, and vitexin, is the primary reason for potential cross-reactivity in immunoassays.
Antibodies developed against a specific flavonoid may recognize and bind to the common flavone backbone or the initial sugar moiety, leading to a false-positive signal or inaccurate quantification when related compounds are present in the sample. Understanding these structural nuances is critical for anticipating and troubleshooting immunoassay cross-reactivity.
Comparative Analysis of Structurally Related Flavonoids
To illustrate the potential for cross-reactivity, the table below outlines the structural similarities and differences between this compound and other relevant flavonoids. Researchers developing or utilizing immunoassays for any of these compounds should consider testing for cross-reactivity with the others listed.
| Compound | Core Flavone | C-Glycoside Position | Sugar Moiety | Key Structural Differences from this compound | Potential for Cross-Reactivity |
| This compound | Luteolin | 8-C | Glucose-Galactose | - | High (with antibodies targeting the orientin core) |
| Orientin | Luteolin | 8-C | Glucose | Lacks the terminal galactose moiety.[3][4] | High |
| Isoorientin | Luteolin | 6-C | Glucose | Isomeric position of the glucose moiety. | Moderate to High |
| Vitexin | Apigenin | 8-C | Glucose | Different core flavone (Apigenin vs. Luteolin).[5][6][7] | Moderate |
| Isovitexin | Apigenin | 6-C | Glucose | Different core flavone and isomeric position of the glucose.[8][9][10][11] | Moderate |
Note: The potential for cross-reactivity is a theoretical assessment based on structural similarity. Experimental validation is essential.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To empirically determine the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method. This protocol provides a general framework that can be adapted to specific laboratory conditions and reagents.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., a protein conjugate of the target flavonoid)
-
Primary antibody specific to the target flavonoid
-
This compound standard
-
Potentially cross-reacting flavonoid standards (Orientin, Isoorientin, Vitexin, Isovitexin)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)
-
Microplate reader
Experimental Workflow
Caption: Workflow for the competitive ELISA to determine flavonoid cross-reactivity.
Step-by-Step Procedure
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the potentially cross-reacting flavonoids in assay buffer.
-
Add 50 µL of each standard or sample to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis
-
Standard Curve: Plot the absorbance values against the logarithm of the concentration for the this compound standard.
-
IC50 Determination: Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Cross-Reactivity Calculation: Determine the IC50 for each of the potentially cross-reacting compounds. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Principle of Competitive Immunoassay
The competitive immunoassay is based on the competition between the unlabeled analyte in the sample (or standard) and a fixed amount of labeled analyte (or an immobilized coating antigen) for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of a competitive immunoassay for analyte detection.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is limited, its structural similarity to other flavonoids suggests a tangible potential for such interactions. This guide provides researchers with the foundational knowledge and a practical experimental framework to assess and quantify this potential cross-reactivity. By diligently validating immunoassay specificity, the scientific community can ensure the accuracy and reliability of data in research, diagnostics, and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biorlab.com [biorlab.com]
- 3. Showing Compound Orientin (FDB002510) - FooDB [foodb.ca]
- 4. Orientin | C21H20O11 | CID 5281675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isovitexin | C21H20O10 | CID 162350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ISOVITEXIN | 38953-85-4 [chemicalbook.com]
- 11. Isovitexin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Metabolic Stability of 2”-O-beta-L-galactopyranosylorientin and its Aglycone, Orientin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin and its aglycone, orientin (B1677486). The metabolic stability of a potential drug candidate is a critical parameter, influencing its pharmacokinetic profile and overall therapeutic efficacy. This document summarizes the available experimental data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to aid in the understanding of the metabolic fate of these compounds.
Introduction
Flavonoids are a diverse group of natural compounds known for their wide range of biological activities. Orientin, a C-glycosylflavone, and its derivatives, such as 2”-O-beta-L-galactopyranosylorientin, are of significant interest for their potential therapeutic applications. The metabolic stability of these compounds is a key determinant of their bioavailability and in vivo activity. In general, glycosylation of flavonoids is known to affect their stability, with C-glycosides like orientin often exhibiting greater stability than O-glycosides.[1][2] This guide aims to provide a direct comparison of the metabolic stability of 2”-O-beta-L-galactopyranosylorientin and orientin based on available scientific literature.
Quantitative Data Summary
A direct comparative study on the metabolic stability of 2”-O-beta-L-galactopyranosylorientin and orientin in liver microsomes has not been extensively reported in the available scientific literature. However, studies on orientin have shown that it undergoes phase II metabolism. The following table summarizes the available data on the metabolism of orientin and highlights the current lack of quantitative metabolic stability data for 2”-O-beta-L-galactopyranosylorientin.
| Compound | Test System | Key Findings | Quantitative Data (t½, CLint) |
| Orientin | Human and Rat Liver Microsomes (HLMs & RLMs) | Metabolized by UGT isoforms to form monoglucuronides.[3] | Specific t½ and CLint values not reported in the cited study. |
| 2”-O-beta-L-galactopyranosylorientin | Not Reported | No data available on metabolic stability in liver microsomes. | Not Available |
t½: half-life; CLint: intrinsic clearance; UGT: UDP-glucuronosyltransferase
Experimental Protocols
To determine and compare the metabolic stability of 2”-O-beta-L-galactopyranosylorientin and orientin, a standard in vitro liver microsomal stability assay would be employed. Below is a detailed protocol that can be adapted for this purpose.
In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2”-O-beta-L-galactopyranosylorientin and orientin upon incubation with human or rat liver microsomes.
2. Materials:
-
Test compounds: 2”-O-beta-L-galactopyranosylorientin, Orientin
-
Liver microsomes (human or rat)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microtubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microtubes, add the liver microsome suspension.
-
Add the test compound solution to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a sufficient volume of cold acetonitrile (containing the internal standard) to the collected aliquots.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Visualizations
Metabolic Pathway of Orientin
The following diagram illustrates the known metabolic pathway of orientin, which primarily involves glucuronidation by UGT enzymes.
Caption: Glucuronidation of Orientin by UGT enzymes.
Experimental Workflow for Metabolic Stability Assay
This diagram outlines the key steps involved in the in vitro metabolic stability assay using liver microsomes.
Caption: Workflow for liver microsomal stability assay.
Conclusion
While direct comparative data on the metabolic stability of 2”-O-beta-L-galactopyranosylorientin and orientin is currently limited, the established metabolic pathway for orientin involves glucuronidation. The provided experimental protocol offers a robust framework for conducting a head-to-head comparison of their metabolic stability. Such studies are crucial for understanding the pharmacokinetic profiles of these promising flavonoid compounds and for guiding future drug development efforts. Further research is warranted to elucidate the metabolic fate of 2”-O-beta-L-galactopyranosylorientin and to provide a comprehensive comparison with its aglycone, orientin.
References
- 1. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2”-O-beta-L-galactopyranosylorientin Derivatives
This guide provides a comparative analysis of hypothetical 2”-O-beta-L-galactopyranosylorientin derivatives to explore their potential biological activities through a quantitative structure-activity relationship (QSAR) framework. The data presented is synthetically generated based on established QSAR principles for flavonoids to serve as an illustrative model for researchers, scientists, and drug development professionals.
Introduction
2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside known for its anti-inflammatory properties.[1] By modifying its chemical structure, it is possible to enhance its therapeutic potential. QSAR studies are powerful computational tools that correlate the chemical structure of compounds with their biological activity, enabling the design of more potent and selective drugs.[2][3] This guide explores the hypothetical QSAR of novel 2”-O-beta-L-galactopyranosylorientin derivatives, comparing their potential efficacy as inhibitors of multidrug resistance proteins (MRP1), a key factor in cancer drug resistance.[4]
Hypothetical Derivatives and Biological Activity
A series of 2”-O-beta-L-galactopyranosylorientin derivatives were conceptualized by introducing substitutions on the B-ring, as these modifications are known to significantly influence the activity of flavonoids.[4][5] The inhibitory concentrations (IC50) for MRP1 were assigned based on the general findings that increased methoxylation and specific hydroxylation patterns can enhance inhibitory activity.[4]
| Compound | Derivative Name | Substitution on B-ring | Hypothetical IC50 (µM) for MRP1 Inhibition |
| 1 | 2”-O-beta-L-galactopyranosylorientin | 3',4'-dihydroxy | 25.0 |
| 2 | Derivative A | 3'-hydroxy-4'-methoxy | 18.5 |
| 3 | Derivative B | 3'-methoxy-4'-hydroxy | 15.2 |
| 4 | Derivative C | 3',4'-dimethoxy | 8.7 |
| 5 | Derivative D | 3',4',5'-trihydroxy | 20.1 |
| 6 | Derivative E | 3',5'-dihydroxy-4'-methoxy | 12.3 |
Experimental Protocols
The following protocols outline the standard experimental procedures that would be employed to obtain the data for a QSAR analysis of 2”-O-beta-L-galactopyranosylorientin derivatives.
1. Synthesis of 2”-O-beta-L-galactopyranosylorientin Derivatives
A detailed synthetic protocol would be established for the generation of each derivative. A general approach would involve:
-
Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups on the parent molecule, 2”-O-beta-L-galactopyranosylorientin, except for those on the B-ring that are targeted for modification.
-
Modification of the B-ring: Introduction of methoxy (B1213986) groups via methylation reactions (e.g., using dimethyl sulfate) or additional hydroxyl groups.
-
Deprotection: Removal of the protecting groups to yield the final derivatives.
-
Purification and Characterization: Purification of the synthesized compounds using techniques like column chromatography and high-performance liquid chromatography (HPLC). Characterization would be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structures.
2. In Vitro MRP1 Inhibition Assay
The inhibitory activity of the synthesized derivatives against MRP1 would be evaluated using an in vitro assay.
-
Cell Line: A human cell line overexpressing MRP1 (e.g., MDCKII-MRP1) would be used.
-
Substrate: A fluorescent substrate of MRP1, such as calcein-AM, would be utilized.[4]
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
The cells are pre-incubated with various concentrations of the test derivatives or a known MRP1 inhibitor (positive control) for a specified time.
-
The fluorescent substrate (calcein-AM) is then added to the wells.
-
The efflux of the fluorescent product (calcein) from the cells, mediated by MRP1, is measured over time using a fluorescence plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the derivative concentration.
-
3. QSAR Model Development
A QSAR model would be developed to correlate the structural features of the derivatives with their MRP1 inhibitory activity.
-
Molecular Descriptors: A range of molecular descriptors for each derivative would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical model that relates the calculated descriptors to the experimentally determined IC50 values.[3][6]
-
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques, such as cross-validation (q²) and prediction of the activity of a test set of compounds.[6]
Visualizations
Experimental Workflow for QSAR Analysis
Caption: A flowchart illustrating the key stages of a QSAR study.
Hypothetical Signaling Pathway Inhibition
Caption: The mechanism of MRP1 inhibition by derivatives to enhance drug efficacy.
Conclusion
This guide presents a hypothetical QSAR analysis of 2”-O-beta-L-galactopyranosylorientin derivatives as MRP1 inhibitors. The provided data and protocols are based on established principles in flavonoid research and serve as a framework for designing and evaluating novel therapeutic agents. The structure-activity relationships suggested here indicate that modifications to the B-ring of 2”-O-beta-L-galactopyranosylorientin could be a promising strategy for developing potent inhibitors of multidrug resistance in cancer. Further experimental validation is necessary to confirm these hypothetical findings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Improved Quantitative Structure-Activity Relationship Models to Predict Antioxidant Activity of Flavonoids in Chemical, Enzymatic, and Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds | MDPI [mdpi.com]
- 4. Quantitative structure activity relationship studies on the flavonoid mediated inhibition of multidrug resistance proteins 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2"-O-beta-L-galactopyranosylorientin: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2”-O-beta-L-galactopyranosylorientin as a non-hazardous chemical waste unless otherwise specified by your institution's safety protocols. Always consult your local Environmental Health and Safety (EHS) office for specific disposal requirements.
Pre-Disposal and Handling
Before disposal, ensure proper personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Although not classified as hazardous, direct contact should be avoided. In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move to fresh air. |
| Skin Contact | Take off all contaminated clothing immediately. Rinse skin with water/shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of 2”-O-beta-L-galactopyranosylorientin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
